molecular formula C4H4BrN3O2S B2496212 3-Bromopyrazine-2-sulfonamide CAS No. 2580210-60-0

3-Bromopyrazine-2-sulfonamide

Cat. No.: B2496212
CAS No.: 2580210-60-0
M. Wt: 238.06
InChI Key: KNNUWYKVJYQXPN-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2-sulfonamide is a useful research compound. Its molecular formula is C4H4BrN3O2S and its molecular weight is 238.06. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNUWYKVJYQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyrazine-2-sulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromopyrazine-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and historical development of this exact molecule are not extensively documented in public literature, this guide extrapolates from the well-established chemistry and pharmacology of the broader classes of pyrazine and sulfonamide compounds. We will explore a plausible synthetic pathway, predicted physicochemical properties, and potential biological activities, offering a scientifically grounded framework for researchers and drug development professionals interested in this and related molecular scaffolds.

Introduction: The Pyrazine Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a pyrazine ring and a sulfonamide group within a single molecular entity creates a scaffold with significant potential in drug discovery. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are key components in numerous biologically active molecules and natural products. Their ability to act as hydrogen bond acceptors and their role in various receptor-ligand interactions make them a valuable component in the design of novel therapeutics. The antitubercular agent pyrazinamide is a prominent example of the therapeutic importance of the pyrazine core.[1][2]

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, best known for its foundational role in the development of antibacterial "sulfa" drugs.[3][4] Beyond their antimicrobial properties, sulfonamides exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[5][6] The combination of these two pharmacophores in this compound suggests a molecule with a rich potential for biological activity, warranting further investigation.

Proposed Synthesis of this compound: A Logical Pathway

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis of related halogenated pyrazines and sulfonamides. The following multi-step synthesis is a viable approach for laboratory-scale preparation.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Bromopyrazine from Pyrazine

This initial step involves the direct bromination of the pyrazine ring.

  • Materials: Pyrazine, Bromine (Br₂), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a reaction vessel equipped with a dropping funnel and a reflux condenser, dissolve pyrazine in concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add bromine dropwise to the cooled solution with constant stirring.

    • After the addition is complete, gradually heat the reaction mixture to 130-140°C and maintain for 7-8 hours.[7]

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a suitable base, such as 6N sodium hydroxide, until the pH reaches approximately 8.[7]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 2-bromopyrazine.[8]

Step 2: Sulfonation of 2-Bromopyrazine to 2-Bromopyrazine-3-sulfonyl chloride

This step introduces the sulfonyl chloride group, a key intermediate for the formation of the sulfonamide.

  • Materials: 2-Bromopyrazine, Chlorosulfonic acid (ClSO₃H).

  • Procedure:

    • In a clean, dry reaction flask, carefully add 2-bromopyrazine.

    • Cool the flask in an ice-salt bath.

    • Slowly add chlorosulfonic acid dropwise to the 2-bromopyrazine with vigorous stirring, maintaining a low temperature.

    • After the addition, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • The solid sulfonyl chloride precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Amination of 2-Bromopyrazine-3-sulfonyl chloride to this compound

The final step involves the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide.

  • Materials: 2-Bromopyrazine-3-sulfonyl chloride, Ammonium hydroxide (NH₄OH).

  • Procedure:

    • Dissolve the 2-bromopyrazine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane).

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Synthesis_Pathway Pyrazine Pyrazine Two_Bromopyrazine 2-Bromopyrazine Pyrazine->Two_Bromopyrazine Br₂, H₂SO₄ Sulfonyl_Chloride 2-Bromopyrazine-3-sulfonyl chloride Two_Bromopyrazine->Sulfonyl_Chloride ClSO₃H Final_Product This compound Sulfonyl_Chloride->Final_Product NH₄OH

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of this compound can be predicted using computational tools, providing valuable insights for its handling and further development.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference
Molecular FormulaC₄H₄BrN₃O₂S[9]
Molecular Weight238.06 g/mol [9]
XLogP3-0.3[9]
Hydrogen Bond Donor Count1[9]
Hydrogen Bond Acceptor Count5[9]
Rotatable Bond Count1[9]

Data sourced from PubChem CID 155858741.

Experimental characterization is crucial to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will be instrumental in confirming the arrangement of protons and carbons in the molecule. The characteristic chemical shifts and coupling constants of the pyrazine ring protons and the sulfonamide NH₂ protons will provide definitive structural evidence.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching (around 1350 and 1160 cm⁻¹), and the C-Br stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

Potential Biological Activities and Therapeutic Applications

Based on the known pharmacology of its constituent moieties, this compound is a candidate for investigation across several therapeutic areas.

Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore for antibacterial agents.[11][12] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] The pyrazine ring itself is present in antimicrobial compounds.[13] Therefore, this compound is a strong candidate for screening against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Furthermore, some sulfonamides and pyrazine derivatives have shown antifungal activity.[14]

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis Bacterial DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Postulated antibacterial mechanism of action for sulfonamides.

Anticancer Activity

Numerous sulfonamide derivatives have been investigated as anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and anti-angiogenesis.[5] Similarly, pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The combination of these two functionalities in this compound makes it a molecule of interest for anticancer drug discovery programs.

Other Potential Applications

The versatility of the sulfonamide and pyrazine scaffolds suggests that this compound could be explored for other therapeutic indications, such as anti-inflammatory and antiviral activities.[3][13]

Conclusion and Future Perspectives

While the discovery and history of this compound are not well-documented, its molecular architecture, combining the proven pharmacophores of pyrazine and sulfonamide, presents a compelling case for its synthesis and biological evaluation. This guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and highlighted its potential therapeutic applications based on established scientific principles.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in vitro screening against a diverse range of biological targets, including bacterial and cancer cell lines, will be crucial to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, could further optimize its biological activity and lead to the development of novel drug candidates. The exploration of this and related pyrazine sulfonamides holds promise for the discovery of new medicines to address unmet medical needs.

References

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  • Synthetic method of 3-bromopyridine - Eureka | Patsnap. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. Available at: [Link]

  • 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem. Available at: [Link]

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  • Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - ResearchGate. Available at: [Link]

  • This compound (C4H4BrN3O2S) - PubChemLite. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. Available at: [Link]

  • Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A - PubChem. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Available at: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC. Available at: [Link]

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Sources

An In-depth Technical Guide to the Synthesis of 3-Bromopyrazine-2-sulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing 3-bromopyrazine-2-sulfonamide and its derivatives, compounds of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazine scaffold.[1][2] The pyrazine core is a key pharmacophore in numerous clinically approved drugs.[1] This document will delve into the chemical principles, step-by-step methodologies, and critical considerations for the successful synthesis of these target molecules.

Strategic Approaches to the this compound Scaffold

The synthesis of this compound derivatives can be approached through several strategic pathways, primarily centered around the sequential introduction of the bromo and sulfonamide functionalities onto the pyrazine ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern of the final analogs.

Two primary retrosynthetic disconnections are considered:

  • Strategy A: Bromination followed by Sulfonamide Formation: This approach involves the initial bromination of a suitable pyrazine precursor, followed by the introduction of the sulfonamide group.

  • Strategy B: Sulfonamide Formation followed by Bromination: In this alternative, the pyrazine-2-sulfonamide core is first constructed, followed by the regioselective bromination at the 3-position.

The feasibility of each strategy is highly dependent on the directing effects of the substituents on the pyrazine ring.

Synthesis of Key Precursors

A crucial starting material for many synthetic routes is 3-aminopyrazine-2-carboxylic acid. Its synthesis and subsequent conversion to key intermediates are outlined below.

Preparation of 3-Aminopyrazine-2-carboxylic Acid Derivatives

3-Aminopyrazine-2-carboxylic acid can be esterified to its methyl ester, a more versatile intermediate for subsequent reactions.[3][4]

Experimental Protocol: Esterification of 3-Aminopyrazine-2-carboxylic Acid [4]

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 0.2 mL per gram of acid).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into cold water and neutralize to pH 7 with sodium bicarbonate (NaHCO₃).

  • Filter the resulting precipitate, wash with cold water, and dry to afford methyl 3-aminopyrazine-2-carboxylate.

Synthetic Pathway A: Bromination Preceding Sulfonamide Formation

This strategy leverages the Sandmeyer reaction to introduce the bromo group, a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7]

Diagram: Synthetic Pathway A

Synthetic Pathway A A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B  Esterification (MeOH, H₂SO₄) C Methyl 3-bromopyrazine-2-carboxylate B->C  Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 3-Bromopyrazine-2-carboxylic Acid C->D  Hydrolysis (e.g., LiOH) E 3-Bromopyrazine-2-sulfonyl chloride D->E  Chlorosulfonylation (e.g., SOCl₂, cat. DMF or Cu-catalyzed halosulfonylation) F This compound Derivatives E->F  Amination (R¹R²NH) Synthetic Pathway B A Pyrazine-2-carboxylic Acid B Pyrazine-2-sulfonyl chloride A->B  Chlorosulfonylation (e.g., SOCl₂, cat. DMF or Cu-catalyzed halosulfonylation) C Pyrazine-2-sulfonamide Derivatives B->C  Amination (R¹R²NH) D This compound Derivatives C->D  Electrophilic Bromination (e.g., NBS, H₂SO₄)

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffold—A Legacy of Therapeutic Versatility

The sulfonamide functional group, a simple yet elegant arrangement of atoms, represents one of the cornerstones of modern medicinal chemistry. Since the groundbreaking discovery of Prontosil in the 1930s, the first broadly effective systemic antibacterial agent, the sulfonamide scaffold has proven to be remarkably versatile.[1] Its journey from a single antibacterial class to a privileged pharmacophore, integral to drugs treating a wide array of conditions—from microbial infections and glaucoma to cancer and diabetes—is a testament to the power of structure-activity relationship (SAR) studies.[2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core SAR principles governing sulfonamide derivatives. We will dissect the intricate relationship between chemical structure and biological activity, exploring how subtle molecular modifications can dramatically alter therapeutic efficacy, selectivity, and pharmacokinetic properties. By elucidating the causality behind experimental choices and providing robust methodological frameworks, this document serves as both a foundational reference and a practical guide for the rational design of next-generation sulfonamide-based therapeutics.

The Sulfonamide Pharmacophore: A Blueprint for Biological Activity

The classical sulfonamide pharmacophore, particularly for antibacterial agents, is rooted in its structural mimicry of para-aminobenzoic acid (PABA), a natural substrate essential for bacterial folate synthesis.[5][6] Understanding this core structure is fundamental to appreciating its SAR.

Core Structural Features

The essential components for the antibacterial activity of sulfonamides are:

  • An aromatic ring, typically a benzene ring.[7][8]

  • A sulfonamide group (-SO₂NH-) directly attached to the aromatic ring.[7][8]

  • An amino group (-NH₂) in the para position relative to the sulfonamide group.[7][8] This free amino group is crucial for activity.[8]

The structural similarity between the sulfanilamide backbone and PABA is the basis for its competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][5][6]

Sulfonamide_Pharmacophore cluster_core Essential Pharmacophore for Antibacterial Activity Core A Aromatic Ring (e.g., Benzene) B -SO2NH- A->B Direct Linkage Essential C p-NH2 A->C para-position Essential D R (N1-substituent) B->D Variable (Modulates pKa, Potency)

Caption: General pharmacophore of antibacterial sulfonamides.

Mechanism of Action: The Basis of Selective Toxicity

The primary antibacterial action of sulfonamides is bacteriostatic; they inhibit the growth and multiplication of bacteria without directly killing them.[1][5] This is achieved by interfering with the folic acid synthesis pathway, which is vital for the production of nucleotides and, consequently, DNA and RNA.[5][6]

Inhibition of Dihydropteroate Synthase (DHPS)

Bacteria synthesize their own folic acid, whereas humans obtain it from their diet.[1][9] This metabolic difference is the key to the selective toxicity of sulfonamides. The DHPS enzyme in bacteria catalyzes the condensation of dihydropteridine pyrophosphate and PABA to form dihydropteroic acid, a precursor to folic acid.[5][9] Sulfonamides, due to their structural resemblance to PABA, act as competitive inhibitors of DHPS, blocking this crucial step in the pathway.[1][6][10]

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalysis THF Tetrahydrofolic Acid (Folate Co-factor) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide (PABA mimic) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of DHPS inhibition by sulfonamides.

Decoding the Structure-Activity Relationship

The biological activity and physicochemical properties of sulfonamides can be finely tuned by modifying different parts of the molecule.

The Aromatic Ring and the N⁴-Amino Group
  • Aromatic Ring : The phenyl ring is essential for activity.[7] It must be directly attached to the sulfonamide group.[8] Replacing the benzene ring with other systems or adding substituents generally diminishes or abolishes antibacterial activity.[8]

  • N⁴-Amino Group : A free para-amino group is critical for antibacterial action.[7][8] Substitution on this nitrogen results in inactive compounds, although prodrugs like sulfasalazine are an exception.[7] Sulfasalazine is cleaved in the gut by bacterial reductases to release the active sulfapyridine and the anti-inflammatory 5-aminosalicylic acid.[7]

The Sulfonamide Moiety (-SO₂NH-)

The sulfonamide group itself is indispensable for activity and should not be replaced by analogous groups like carboxamides.[7] The sulfur atom must be directly linked to the aromatic ring.[8]

The N¹-Substituent (R Group)

The greatest variation in the sulfonamide class of drugs comes from substitutions at the N¹-amino group. These modifications have a profound impact on the drug's properties:

  • Potency : The nature of the R group significantly influences the antibacterial potency. Heterocyclic substituents, such as those found in sulfamethoxazole and sulfadiazine, have been shown to enhance activity.[2]

  • pKa Value : The acidity of the sulfonamide proton is a critical determinant of activity. The optimal pKa for antibacterial sulfonamides is in the range of 6.6 to 7.4.[7] This allows for a balance between the ionized and non-ionized forms of the drug at physiological pH, which is crucial for cell penetration.

  • Pharmacokinetics : N¹-substituents control the absorption, distribution, metabolism, and excretion (ADME) profiles of the drugs.[11] For instance, different substituents can lead to short-acting, intermediate-acting, or long-acting sulfonamides.

Beyond Antibacterial Activity: The Expanding Therapeutic Landscape

The versatility of the sulfonamide scaffold has led to its successful application in targeting other enzymes and receptors, leading to a diverse range of therapeutic agents.

Carbonic Anhydrase Inhibitors

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[12] This inhibition is the basis for their use as diuretics (e.g., acetazolamide, hydrochlorothiazide), anti-glaucoma agents, and even as anticancer drugs targeting tumor-associated CA isozymes like CA IX and CA XII.[3][12] The SAR for CA inhibition differs from that for antibacterial activity, with the unsubstituted sulfonamide group being a key zinc-binding feature.[13]

Anticancer Agents

Sulfonamide derivatives have emerged as promising anticancer agents through various mechanisms:[3][14][15][16]

  • Tyrosine Kinase Inhibition : Some sulfonamides act as tyrosine kinase inhibitors, disrupting cancer cell signaling pathways.[3]

  • Cell Cycle Arrest : Certain derivatives can perturb the cell cycle, often in the G1 phase.[15]

  • Angiogenesis Inhibition : By inhibiting matrix metalloproteinases, some sulfonamides can impede the formation of new blood vessels that supply tumors.[3]

  • HDAC Inhibition : The role of sulfonamides as histone deacetylase (HDAC) inhibitors is an emerging area in epigenetic cancer therapy.[3]

Other Therapeutic Applications

The sulfonamide moiety is also present in drugs for:

  • Diabetes : Sulfonylureas (e.g., glipizide) are a class of oral antidiabetic drugs.[1]

  • Inflammation : Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide group.[1]

Experimental Protocols for SAR Elucidation

A robust SAR study relies on standardized and reproducible experimental workflows.

Synthesis of Sulfonamide Derivatives

A common synthetic route involves the reaction of a sulfonyl chloride with an appropriate amine.[1][17]

Step-by-Step Protocol: General Synthesis of N¹-Substituted Sulfonamides

  • Preparation of the Sulfonyl Chloride : React the corresponding aniline derivative (e.g., acetanilide to protect the N⁴-amino group) with chlorosulfonic acid.

  • Condensation : React the resulting sulfonyl chloride with the desired primary or secondary amine (to introduce the R group) in the presence of a base like pyridine.

  • Deprotection : If the N⁴-amino group was protected (e.g., with an acetyl group), remove the protecting group via hydrolysis to yield the final sulfonamide derivative.

  • Purification and Characterization : Purify the product using techniques like recrystallization or column chromatography. Confirm the structure using spectroscopic methods such as NMR, IR, and mass spectrometry.[18][19]

In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Step-by-Step Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum : Culture the bacterial strain of interest (e.g., E. coli, S. aureus) overnight and then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution : Prepare a two-fold serial dilution of the synthesized sulfonamide derivatives in a 96-well microtiter plate. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Inoculation : Add the standardized bacterial inoculum to each well.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays

To determine the inhibitory potency against a specific enzyme target (e.g., DHPS, Carbonic Anhydrase), IC₅₀ values are determined.

Step-by-Step Protocol: General Enzyme Inhibition Assay

  • Reagents : Prepare a buffer solution, the purified enzyme, the enzyme's substrate, and a range of concentrations of the sulfonamide inhibitor.

  • Assay Setup : In a microplate, combine the enzyme and the inhibitor at various concentrations. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction : Add the substrate to start the enzymatic reaction.

  • Detection : Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis : Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

SAR_Workflow cluster_workflow Typical SAR Study Workflow Design Rational Design & Library Synthesis Purify Purification & Characterization (NMR, MS, IR) Design->Purify Screen In Vitro Screening (e.g., MIC, IC50) Purify->Screen SAR_Analysis SAR Analysis & Lead Identification Screen->SAR_Analysis Optimization Lead Optimization (ADME/Tox) SAR_Analysis->Optimization Iterative Cycles InVivo In Vivo Studies SAR_Analysis->InVivo Optimization->Design

Caption: A generalized workflow for a sulfonamide SAR study.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of sulfonamide derivatives against DHPS and a human carbonic anhydrase isoform (hCA II) to illustrate SAR principles.

CompoundN¹-Substituent (R)DHPS IC₅₀ (µM)hCA II IC₅₀ (µM)Key SAR Insight
1 -H (Sulfanilamide)15.2>100Baseline antibacterial activity, low hCA II inhibition.
2 Phenyl25.85.6Reduced antibacterial, increased hCA II inhibition.
3 Thiazole1.825.1Heterocyclic ring enhances antibacterial potency.
4 Pyrimidine0.930.5Electron-withdrawing heterocycle further boosts potency.
5 5-Methylisoxazole1.145.3Bulky, electron-rich heterocycle maintains high potency.

Conclusion and Future Directions

The structure-activity relationship of sulfonamide derivatives is a rich and expansive field that continues to yield novel therapeutic agents. The foundational principles established through early antibacterial research—the importance of the p-aminobenzenesulfonamide core and the profound influence of N¹-substitutions—have provided a robust framework for rational drug design. As our understanding of disease biology deepens, this versatile scaffold is continually being adapted to new targets. The future of sulfonamide research will likely focus on developing highly selective inhibitors for specific enzyme isoforms, such as tumor-associated carbonic anhydrases or kinases, to maximize efficacy while minimizing off-target effects. The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will further accelerate the discovery and optimization of the next generation of sulfonamide-based drugs.[15][20][21]

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide (medicine). (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). [Video]. YouTube. Retrieved from [Link]

  • Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. (2022, April 2). [Video]. YouTube. Retrieved from [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2025).
  • Sulfonamides: Mechanism of action. (2020, July 21). [Video]. YouTube. Retrieved from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130733.
  • Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • El-Sayad, K. A., El-Masry, G. H., & Abuo-Rahma, G. E.-D. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.
  • Yun, M.-K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114.
  • What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • SAR OF SULPHONAMIDES.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. Retrieved from [Link]

  • How do we address neglected sulfur pharmacophores in drug discovery? (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 799–810.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). Molecules, 25(14), 3220.
  • Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7225–7242.
  • Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. (1975). Journal of Medicinal Chemistry, 18(9), 872–878.
  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223.
  • Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological studies of novel sulfonamide derivatives as farnesoid X receptor agonists. (2023). European Journal of Medicinal Chemistry, 258, 115614.
  • Xuan, G. S., et al. (2021).
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). International Journal of Molecular Sciences, 23(19), 11623.
  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to Evaluating 3-Bromopyrazine-2-sulfonamide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them high-priority targets for therapeutic intervention, particularly in oncology.[1] The heterocyclic pyrazine ring is a recognized scaffold in many FDA-approved kinase inhibitors, while the sulfonamide moiety is a versatile functional group known to interact with various enzymes, including kinases.[2][3] This guide outlines the scientific rationale and provides a comprehensive, field-proven experimental framework for the evaluation of 3-Bromopyrazine-2-sulfonamide, a compound possessing both of these key structural features, as a potential novel kinase inhibitor. We will detail a systematic, multi-phase approach, from initial broad-spectrum screening to rigorous biophysical and cellular validation, designed to thoroughly characterize its inhibitory potential and mechanism of action.

Introduction: The Scientific Rationale

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinases regulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, and their dysregulation is a hallmark of many diseases.[3][4] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[1][4]

The structure of this compound presents a compelling starting point for a kinase inhibitor discovery program.

  • The Pyrazine Scaffold: The pyrazine ring is a privileged heterocyclic motif found in numerous potent and selective kinase inhibitors that have progressed to clinical trials.[3][4] Compounds like Gilteritinib (FLT3/AXL inhibitor) and Darovasertib (PKC inhibitor) feature a pyrazine-2-carboxamide core, demonstrating the ring's compatibility with the kinase ATP-binding site.[4] The nitrogen atoms in the pyrazine ring can act as crucial hydrogen bond acceptors, often interacting with the "hinge" region of the kinase domain—a key interaction for ATP-competitive inhibitors.[4]

  • The Sulfonamide Moiety (-SO₂NH₂): Sulfonamides are a versatile class of compounds with diverse biological activities, including anticancer properties.[2] This group can act as a hydrogen bond donor and acceptor, forming critical interactions within enzyme active sites.[5] In the context of kinase inhibition, sulfonamide groups have been successfully incorporated into inhibitors targeting various kinases, including VEGFR-2, where they can interact with key residues in the ATP-binding pocket.[6]

  • The Bromine Atom: The bromine at the 3-position serves as a valuable chemical handle. It can be readily displaced or modified through synthetic chemistry techniques like Suzuki-Miyaura cross-coupling reactions.[7] This allows for the generation of a library of analogs to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Given these structural features, we hypothesize that this compound can function as an ATP-competitive kinase inhibitor. This guide provides the experimental roadmap to test this hypothesis.

A Phased Approach to Inhibitor Validation

A rigorous and logical progression of experiments is essential to validate a novel kinase inhibitor. Our approach is designed as a self-validating system, where the results of each phase inform the design and execution of the next.

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization P1_Screen Broad Kinase Panel Screen (Identify Initial Hits) P1_ITC Isothermal Titration Calorimetry (ITC) (Confirm Direct Binding & Affinity) P1_Screen->P1_ITC Hit Kinases P2_CETSA Cellular Thermal Shift Assay (CETSA) (Verify Target Engagement in Cells) P1_ITC->P2_CETSA Validated Binder P2_WB Western Blot Analysis (Assess Downstream Pathway Modulation) P2_CETSA->P2_WB Confirmed Cellular Target P3_SAR Structure-Activity Relationship (SAR) (Synthesize & Test Analogs) P2_WB->P3_SAR Cellularly Active Scaffold caption Figure 1. Phased Experimental Workflow. G cluster_pathway Hypothetical Signaling Pathway Upstream Upstream Signal Target Target Kinase (e.g., Kinase A) Upstream->Target Activates Substrate Substrate Target->Substrate Phosphorylates (P) pSubstrate p-Substrate (Active) Response Cellular Response pSubstrate->Response Inhibitor 3-Bromopyrazine- 2-sulfonamide Inhibitor->Target Inhibits caption Figure 2. Inhibition of a signaling cascade.

Caption: Figure 2. Functional effect of inhibiting a target kinase.

Detailed Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate them with an appropriate growth factor or agonist to activate the target kinase pathway. Treat cells with increasing concentrations of this compound for a defined period.

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, provides strong evidence of functional kinase inhibition in a cellular context. [8]

Future Directions: Structure-Activity Relationship (SAR)

The protocols described above serve to validate this compound as a bona fide kinase inhibitor. The bromine atom at the 3-position is an ideal handle for synthetic modification. [7][9]An SAR campaign should be initiated to synthesize and test analogs, replacing the bromine with various chemical groups to improve potency, selectivity against other kinases, and drug-like properties. This iterative cycle of design, synthesis, and testing is the foundation of turning a promising hit into a clinical candidate.

Conclusion

This guide provides a scientifically rigorous and logically structured framework for evaluating the potential of this compound as a novel kinase inhibitor. By combining broad-spectrum enzymatic screening with gold-standard biophysical confirmation and robust cellular validation assays, researchers can build a comprehensive data package. This systematic approach ensures that experimental choices are driven by causal logic, generating trustworthy and actionable data essential for advancing a compound through the drug discovery pipeline. The promising pharmacophoric features of this molecule warrant a thorough investigation as outlined herein.

References

  • Al-Jubair, Z. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [3][4]2. El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link] [2]3. Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link] [7]4. Jadia, R., et al. (2025). High-throughput screening for the identification of dual inhibitors of BRD4 and RIPK3 toward the development of small-molecule medical countermeasure agents against arsenicals. SLAS Discovery. Available at: [Link]

  • Waisser, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link] [9]6. Khan, M. S. Y., & Asiri, A. M. (n.d.). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 3-Bromopyrazine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopyrazine-2-sulfonamide (CAS: 84468-17-7 / 957205-24-2) is a high-value heterocyclic intermediate frequently employed in the synthesis of PI3K inhibitors, sodium channel blockers, and other pyrazine-based pharmacophores.[1] Its characterization presents specific challenges due to the electron-deficient nature of the pyrazine ring and the amphoteric properties of the sulfonamide moiety.

This guide provides a definitive protocol for the structural elucidation and purity assessment of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and Ultra-Performance Liquid Chromatography (UPLC) , we establish a self-validating analytical workflow designed to meet the rigorous standards of pharmaceutical impurity profiling.

Physicochemical Profile & Solubility

Understanding the physical behavior of this compound is the prerequisite for accurate analysis.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: 236.92 (79Br)
Appearance White to pale yellow crystalline solidColor changes indicate oxidation or hydrolysis.
Solubility (High) DMSO, DMF, DMAcPreferred solvents for NMR and stock solutions.
Solubility (Mod.) Methanol, AcetonitrileSuitable for HPLC mobile phases.
Solubility (Low) Water, HexanesAvoid aqueous diluents without organic modifiers.
pKa (Predicted) ~8.5 (Sulfonamide NH)Mobile phase pH must be < 3.0 to suppress ionization for retention.

Structural Elucidation Protocols (The "Fingerprint")

Mass Spectrometry (MS)

The presence of a bromine atom provides a unique isotopic signature that serves as an immediate confirmation of identity.

  • Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Key Feature: The 1:1 isotopic ratio of

    
     and 
    
    
    
    .
  • Diagnostic Peaks:

    • m/z 238.0 :

      
       containing 
      
      
      
      .
    • m/z 240.0 :

      
       containing 
      
      
      
      .
    • Observation: These two peaks must appear with nearly equal intensity. A deviation from this 1:1 ratio suggests interference or lack of bromine.

Nuclear Magnetic Resonance (NMR)

The pyrazine ring protons are highly deshielded due to the electron-withdrawing sulfonamide and bromine groups.

Solvent: DMSO-


 (Chloroform-

is often insufficient for solubility).
NucleusChemical Shift (

ppm)
MultiplicityAssignmentMechanistic Insight

7.80 – 8.20Broad Singlet (2H)

Exchangeable with

. Shift varies with concentration/temp.

8.60 – 8.75Doublet (

)
Pyrazine H-5Meta to Sulfonamide; deshielded by ring nitrogen.

8.85 – 9.00Doublet (

)
Pyrazine H-6Ortho to Sulfonamide; most deshielded proton.

~155.0QuaternaryC-2 (C-SO2)Ipso-carbon attached to sulfonamide.

Critical QC Check: If the broad singlet at ~8.0 ppm integrates to < 2H, suspect moisture contamination (proton exchange) or partial hydrolysis.

Infrared Spectroscopy (FT-IR)
  • Primary Bands:

    • 
      : N-H stretching (primary sulfonamide).
      
    • 
      : 
      
      
      
      Asymmetric stretch.
    • 
      : 
      
      
      
      Symmetric stretch.

Chromatographic Purity Assessment (HPLC/UPLC)

Method Development Strategy

The sulfonamide group is polar, while the bromopyrazine core is lipophilic. A generic gradient is insufficient. We utilize an acidic mobile phase to keep the sulfonamide neutral (


), ensuring sharp peak shape and reproducible retention.
Standard Operating Procedure (SOP)

Instrument: HPLC or UPLC with PDA/UV detector. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),


, 

.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Acidic buffer)

  • B: Acetonitrile (LC-MS Grade)

Gradient Profile:

Time (min) % A (Water/FA) % B (ACN) Flow (mL/min) Phase
0.0 95 5 1.0 Equilibration
2.0 95 5 1.0 Injection
12.0 10 90 1.0 Elution Gradient
15.0 10 90 1.0 Wash

| 15.1 | 95 | 5 | 1.0 | Re-equilibration |

Detection: UV at 270 nm (Pyrazine


 transition) and 210 nm  (Universal).

System Suitability Criteria:

  • Tailing Factor:

    
     (Crucial for sulfonamides).
    
  • Theoretical Plates:

    
    .
    
  • %RSD (Area):

    
     (n=5 injections).
    

Decision Logic & Workflows

Structural Confirmation Logic

This diagram illustrates the logical flow for confirming the identity of the molecule, ensuring no false positives from de-brominated byproducts.

Structural_Logic Start Unknown Sample (Candidate: this compound) MS_Step Step 1: LC-MS (ESI+) Check Isotope Pattern Start->MS_Step Br_Check Are m/z 238 & 240 present in ~1:1 ratio? MS_Step->Br_Check NMR_Step Step 2: 1H-NMR (DMSO-d6) Check Aromatic Region Br_Check->NMR_Step Yes Fail_Br FAIL: Des-bromo impurity or wrong halogen Br_Check->Fail_Br No Pyrazine_Check Two doublets (8.6-9.0 ppm)? Broad singlet (7.8-8.2 ppm)? NMR_Step->Pyrazine_Check Purity_Step Step 3: HPLC Purity (270 nm) Pyrazine_Check->Purity_Step Yes Fail_NMR FAIL: Regioisomer or Hydrolysis Product Pyrazine_Check->Fail_NMR No Pass IDENTITY CONFIRMED Proceed to Release Purity_Step->Pass

Figure 1: Analytical Logic Tree for Structural Confirmation. This self-validating loop ensures that both the halogenation state (MS) and the regio-chemistry (NMR) are correct before purity testing.

QC Release Workflow

A standardized protocol for batch release in a drug development environment.

QC_Workflow cluster_Physical 1. Physical Tests cluster_ID 2. Identification cluster_Purity 3. Quantitative Sample Batch Sample Appearance Appearance (Visual) Sample->Appearance MP Melting Point (DSC/Capillary) Appearance->MP IR FT-IR (Functional Groups) MP->IR MS Mass Spec (MW + Isotopes) IR->MS HPLC HPLC Purity (% Area) MS->HPLC LOD Loss on Drying (Volatiles) HPLC->LOD Report Certificate of Analysis (CoA) LOD->Report

Figure 2: Sequential QC Workflow for Batch Release. This linear flow ensures critical physical properties are verified before consuming expensive reagents for spectral analysis.

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Grounding for the acidic mobile phase selection).

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Pyrazinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, yet the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the rapid development of novel PZA derivatives. Conventional synthesis of these derivatives—particularly via nucleophilic aromatic substitution on the electron-deficient pyrazine ring—is often plagued by sluggish kinetics, low yields, and harsh thermal requirements. This guide details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from 24 hours to 30 minutes while significantly boosting yields.[1] We focus on two primary pathways: Aminodehalogenation and Direct Amidation , providing a robust framework for high-throughput library generation.

Introduction & Strategic Rationale

The Clinical Need

PZA is unique among anti-TB drugs due to its ability to kill semi-dormant bacilli in acidic environments (macrophages). However, resistance to PZA (often linked to pncA mutations) is increasing. Structural modification of the pyrazine core—specifically at the C-3 and C-5 positions—has shown promise in restoring efficacy or overcoming efflux mechanisms.

The Synthetic Challenge

The pyrazine ring is electron-deficient (π-deficient), making it deactivated towards electrophilic substitution but susceptible to nucleophilic attack. However, introducing substituents via nucleophilic substitution (e.g., replacing a chlorine atom with an amine) often requires high temperatures and prolonged reflux (12–24 hours) under conventional heating, leading to thermal degradation and poor atom economy.

The Microwave Solution

Microwave irradiation offers a paradigm shift by utilizing dielectric heating . Unlike conductive heating (oil baths), which relies on slow heat transfer from vessel walls, MW irradiation directly couples with polar molecules in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules (e.g., Methanol, DMSO) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., protonated amines, catalysts) oscillate in the field, further generating heat.

This internal, uniform heating allows the reaction to access higher temperatures/pressures safely, overcoming the activation energy barrier of the deactivated pyrazine ring.

Mechanistic Insight: Why MW Works for Pyrazine

The synthesis of PZA derivatives often involves Nucleophilic Aromatic Substitution (


) .
  • Transition State Stabilization: The transition state for

    
     involves the formation of a Meisenheimer complex. The high polarity of this transition state is stabilized by the specific microwave effect (dipolar polarization), effectively lowering the activation energy (
    
    
    
    ).
  • Superheating: In sealed MW vessels, solvents can be heated 20–50°C above their atmospheric boiling points. This exponential increase in temperature (Arrhenius equation) drives the reaction rate

    
     significantly higher.
    

Validated Protocols

Protocol A: Aminodehalogenation (Nucleophilic Substitution)

Target: Synthesis of 3-amino substituted pyrazinamide derivatives. Reference Standard: Jandourek et al. (See Ref [1, 2])[2]

Reagents:

  • Substrate: 3-chloropyrazine-2-carboxamide (1.0 equiv)

  • Nucleophile: Substituted Benzylamine or Aniline (1.1 – 2.0 equiv)

  • Base: Pyridine (1.0 equiv) or Triethylamine (

    
    )
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) – Must be polar for MW absorption.

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

Step-by-Step Methodology:

  • Preparation: In a 10 mL MW vial, dissolve 3-chloropyrazine-2-carboxamide (1.0 mmol) in 4 mL of Methanol.

  • Addition: Add the substituted benzylamine (1.1 mmol) and Pyridine (1.0 mmol).

    • Note: If the amine is a hydrochloride salt, increase base to 2.0 equiv.

  • Sealing: Cap the vial with a crimp cap or screw cap (depending on reactor model). Ensure the septum is pristine.

  • Irradiation Parameters:

    • Temperature: 150°C

    • Time: 30 minutes

    • Power: Dynamic (Max 150–200 W)

    • Pressure Limit: 250 psi (17 bar) – Safety Cutoff

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Workup:

    • Cool the vial to <50°C using the reactor's compressed air cooling.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation: If solid forms, filter and wash with cold water.

    • Extraction: If no precipitate, extract with Ethyl Acetate (

      
       mL). Dry organic layer over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane:EtOAc gradient).

Protocol B: Direct Amidation (Coupling)

Target: Synthesis of Pyrazinamide from Pyrazinoic Acid. Context: Used when modifying the amide side chain directly.[3]

Reagents:

  • Substrate: Pyrazinoic Acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) + HOBt (1.2 equiv) OR TBTU.
    
  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or DMF/DCM (3:1).

Methodology:

  • Activation: Dissolve Pyrazinoic Acid and Coupling Agent in DMF in the MW vial. Stir for 2 mins at Room Temp.

  • Coupling: Add the Amine and DIPEA.

  • Irradiation Parameters:

    • Temperature: 80°C – 100°C (Lower temp than substitution to prevent decomposition).

    • Time: 10 – 15 minutes.

  • Workup: Dilute with EtOAc, wash with

    
     HCl, sat. 
    
    
    
    , and Brine.

Data Summary: MW vs. Conventional Heating[4][5]

The following table summarizes the efficiency gains reported in literature (e.g., Jandourek et al.) for the aminodehalogenation of chloropyrazines.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MW)Improvement Factor
Temperature Reflux (~65°C for MeOH)150°C (Superheated)+85°C
Reaction Time 12 – 24 Hours20 – 30 Minutes~48x Faster
Typical Yield 25% – 50%75% – 90%~2x Higher
Solvent Vol. High (20–50 mL)Low (2–5 mL)Green Benefit
Purity (Crude) Low (Side products common)High (Cleaner profile)Simplified Purification

Visualization of Workflows

Diagram 1: Aminodehalogenation Workflow

This flowchart illustrates the critical decision points and process flow for Protocol A.

MW_Synthesis_Workflow Start Start: Reagent Selection Mix Dissolve: 3-Cl-PZA + Amine + Base Solvent: MeOH (Polar) Start->Mix Vial Seal in Pressure Vial (10mL or 35mL) Mix->Vial MW_Param Set MW Parameters: Temp: 150°C | Time: 30 min Power: Dynamic Vial->MW_Param Irradiate Irradiation Phase (Dielectric Heating) MW_Param->Irradiate Cool Cooling (<50°C) Compressed Air Irradiate->Cool Workup Workup: Pour into Ice Water Cool->Workup Decision Precipitate Formed? Workup->Decision Filter Filtration & Wash Decision->Filter Yes Extract Extraction (EtOAc) Dry & Concentrate Decision->Extract No Purify Purification: Recrystallization or Flash Chrom. Filter->Purify Extract->Purify

Caption: Step-by-step workflow for the microwave-assisted aminodehalogenation of pyrazinamide precursors.

Diagram 2: Mechanistic Interaction

This diagram visualizes how microwave energy facilitates the reaction.

MW_Mechanism MW_Source Microwave Source (2.45 GHz) Solvent Polar Solvent (MeOH) Dipoles Align/Relax MW_Source->Solvent Dipolar Polarization Heat Internal Heating (Molecular Friction) Solvent->Heat Energy Dissipation TS Transition State (Polar Meisenheimer Complex) Solvent->TS Stabilization of Polar TS Reactants Reactants (Chloropyrazine + Amine) Heat->Reactants Activation Energy Provided Reactants->TS S_NAr Mechanism Product Product (Aminopyrazine) TS->Product

Caption: Mechanism of dielectric heating and transition state stabilization in polar solvents.

Troubleshooting & Optimization

  • Pressure Spikes: Methanol at 150°C generates significant pressure (~10–14 bar). Ensure your vial is rated for at least 20 bar. If pressure exceeds limits, switch to Ethanol (lower vapor pressure) or reduce temperature to 140°C and extend time to 45 mins.

  • Incomplete Conversion: If TLC shows starting material after 30 mins, do not simply re-irradiate the same vial without checking solvent levels. It is often better to add 0.5 equiv of fresh base and irradiate for an additional 10 mins.

  • Solvent Choice: Non-polar solvents (Toluene, Hexane) will not heat effectively. If a non-polar solvent is required for solubility, add a "doping" agent (e.g., ionic liquid or a small amount of DMF) to act as a susceptor.

References

  • Jandourek, O., et al. (2014). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.[1][2][4] Bentham Science.

  • Jandourek, O., et al. (2017). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions.[5] Molecules.[1][2][6][7][4][5][8][9][10][11][12][13]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Bougrin, K., et al. (2005). Microwave-assisted synthesis of nitrogen heterocycles.[1][2][6][4][5][9][11][14] Tetrahedron.

Sources

Application Notes & Protocols for the Development of Antibacterial Agents from Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Novel Antibacterial Scaffolds

The pyrazine carboxamide scaffold is a cornerstone in medicinal chemistry, most notably represented by pyrazinamide, a first-line drug essential for the effective treatment of tuberculosis.[1][2] Pyrazinamide's unique ability to eradicate persistent, non-replicating mycobacteria in acidic environments highlights the potential of this chemical class to yield agents with unconventional mechanisms of action.[1][2][3] As antimicrobial resistance continues to threaten global health, the exploration of proven scaffolds like pyrazine carboxamides for novel, broad-spectrum antibacterial agents is a critical endeavor for drug discovery researchers.

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel pyrazine carboxamide derivatives as potential antibacterial agents. It is structured to guide researchers from conceptualization and chemical synthesis through a robust cascade of in vitro screening protocols, ensuring scientific rigor and the generation of reliable, reproducible data.

Scientific Rationale: Mechanism of Action & Target Identification

A thorough understanding of the mechanism of action (MoA) is fundamental to designing effective new drugs. For pyrazine carboxamides, the MoA of pyrazinamide serves as an essential, albeit complex, starting point.

1.1 The Pyrazinamide Precedent: A Multi-Target Prodrug

Pyrazinamide is a prodrug, meaning it requires enzymatic activation within the bacterium to exert its effect.[4][5] This activation and subsequent antibacterial activity is a multi-step process, providing several avenues for mechanistic investigation of novel derivatives.

  • Activation: Pyrazinamide diffuses into Mycobacterium tuberculosis where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it to its active form, pyrazinoic acid (POA).[1][4][6]

  • Acidic Environment Accumulation: The activity of pyrazinamide is notably higher in acidic environments (pH 5 to 6), characteristic of the inflammatory milieu of a tuberculous granuloma.[2][4][5] In this environment, POA is protonated, allowing it to easily diffuse back into the bacterial cell, where it accumulates and disrupts cellular functions.[4]

  • Multiple Targets: The accumulated POA does not have a single target. It is understood to disrupt membrane potential and energy production, inhibit trans-translation (a rescue system for stalled ribosomes), and potentially interfere with coenzyme A biosynthesis.[1][3][6]

This multi-target profile is advantageous as it may reduce the likelihood of rapid resistance development. When designing new pyrazine carboxamides, researchers should consider whether their compounds may function as prodrugs or as direct-acting agents.

MoA_Pyrazinamide cluster_cell Bacterial Cell PZA_out Pyrazinamide (PZA) (Extracellular) PZA_in PZA (Intracellular) PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (pncA enzyme) PZA_in->PncA POA Pyrazinoic Acid (POA) (Active Form) Targets Multiple Cellular Targets: - Membrane Energy Disruption - Trans-translation Inhibition - Coenzyme A Synthesis Block POA->Targets Inhibition Death Bacterial Cell Death Targets->Death PncA->POA Activation Acid Acidic Environment (e.g., Granuloma) Acid->PncA Optimal pH

Caption: Proposed mechanism of action for the prodrug Pyrazinamide.

1.2 Exploring Novel Targets: Beyond Tuberculosis

For developing broad-spectrum antibacterials, researchers should investigate targets present in a wider range of pathogens. DNA gyrase, an essential enzyme for bacterial DNA replication, is a well-validated target for antibiotics.[7] Recent studies have shown that novel pyrazine carboxamide derivatives can exhibit potent inhibitory activity against DNA gyrase, suggesting this as a promising avenue for developing agents against drug-resistant strains like XDR S. Typhi.[7]

Synthetic Chemistry: Building the Pyrazine Carboxamide Library

A common and effective method for synthesizing pyrazine carboxamide derivatives involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amines.[8][9] This approach allows for significant structural diversity by simply varying the amine starting material.

Synthesis_Workflow Start Pyrazine-2-carboxylic acid Step1 Acid Chloride Formation Start->Step1 Intermediate Pyrazine-2-carbonyl chloride Step1->Intermediate Step2 Amide Coupling (Condensation) Intermediate->Step2 Amine Substituted Amine (R-NH2) Amine->Step2 Product Target Pyrazine Carboxamide Step2->Product Purify Purification (e.g., Recrystallization, Chromatography) Product->Purify

Caption: General workflow for the synthesis of pyrazine carboxamides.

Protocol 1: General Synthesis of N-Aryl Pyrazine-2-Carboxamide

Causality: This protocol first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride. This intermediate readily reacts with an amine (nucleophile) to form the stable amide bond. The use of a non-protic solvent like toluene is crucial to prevent unwanted side reactions with the thionyl chloride and the acid chloride intermediate.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry Toluene

  • Substituted aniline (or other amine)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [9]

  • Place pyrazine-2-carboxylic acid (1.0 eq) in a round-bottom flask with a magnetic stir bar.

  • Add dry toluene (approx. 5-10 mL per gram of acid).

  • Carefully add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. (Caution: Thionyl chloride is corrosive and reacts with moisture. Perform in a fume hood).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all thionyl chloride is removed, fresh dry toluene can be added and evaporated again.[9] The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent such as DCM in a separate flask.

  • Cool this amine solution in an ice bath (0 °C).

  • Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of dry DCM.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 4: Characterization

  • Confirm the structure of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.[8][9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazine carboxamide structure is key to optimizing antibacterial potency and selectivity. SAR studies help elucidate which parts of the molecule are crucial for its biological activity.

  • Aryl Substituents: The nature and position of substituents on the aryl ring attached to the amide nitrogen can dramatically influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the electronic properties and binding interactions of the molecule with its target.[7] For instance, the addition of ester or carbonyl groups has been shown to increase activity, likely by forming additional hydrogen bonds with the target protein.[7]

  • Pyrazine Ring: Substitution on the pyrazine ring itself can also be explored, although this may be more synthetically challenging.

  • Amide Linker: The amide bond is typically considered a critical pharmacophore, involved in key hydrogen bonding interactions within the target's active site.[7]

Table 1: Example Structure-Activity Relationship Data for a Hypothetical Series

Compound IDR-Group on Phenyl RingMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PC-01 H64>128
PC-02 4-Cl32128
PC-03 4-F32128
PC-04 4-CO₂Me832
PC-05 4-NO₂1664

In Vitro Antibacterial Screening Cascade

A hierarchical screening approach is efficient for identifying promising candidates from a library of synthesized compounds. The workflow begins with broad screening to determine inhibitory activity, followed by more detailed assays to characterize the nature of the antibacterial effect.

Screening_Workflow Library Synthesized Pyrazine Carboxamide Library MIC Primary Screen: Determine MIC (Broth Microdilution) Library->MIC Inactive Inactive / Weakly Active (High MIC) MIC->Inactive Discard Active Active Compounds (Low MIC) MIC->Active Select MBC Secondary Screen: Determine MBC Active->MBC Cytotox Safety Screen: Cytotoxicity Assay (MTT) Active->Cytotox TimeKill Tertiary Screen: Time-Kill Kinetics MBC->TimeKill Lead Lead Candidate(s) (Potent, Bactericidal, Selective) TimeKill->Lead Cytotox->Lead Calculate Selectivity Index

Caption: A hierarchical workflow for screening novel antibacterial compounds.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of a drug that prevents the visible growth of a bacterium.[10][11] Using a standardized inoculum density (0.5 McFarland) ensures that the results are reproducible and comparable across different experiments and labs.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. Aseptically pick 3-5 bacterial colonies from a fresh agar plate. b. Inoculate into a tube of CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[11] c. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution in Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Prepare a stock solution of your test compound. Add a specific volume (e.g., 2 µL) of the highest concentration of the compound stock to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column. d. Reserve one column for a positive control (bacteria, no compound) and one for a negative/sterility control (broth only).

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum (from step 1c) to each well (except the negative control). b. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Causality: This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. By sub-culturing from the clear wells of the MIC assay onto drug-free agar, we can determine if the bacteria were merely inhibited or actually killed.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Aseptically pipette a small aliquot (e.g., 10-20 µL) from each of these wells.

  • Spot the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or minimal colony growth on the agar).

Safety & Selectivity Profiling

An ideal antibacterial agent is highly toxic to bacterial pathogens but minimally toxic to host (mammalian) cells. Cytotoxicity assays are essential for assessing this selectivity.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability after exposure to the test compound.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of your test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals, producing a purple solution.[13]

  • Absorbance Reading: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of a compound. It is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value indicates greater selectivity for the bacterial target over host cells and is a primary goal in the development of a safe and effective antibacterial agent.

References

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, Y., & Mitchison, D. (2003). Mechanisms of Pyrazinamide Action and Resistance. Journal of Clinical Microbiology. [Link]

  • Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

  • Pyrazinamide. Wikipedia. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. (2020). Molecules. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2017). Molecules. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Pharmaceuticals. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2019). Molecules. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2021). Applied Microbiology and Biotechnology. [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (2014). Microbiology Spectrum. [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • Screening of small-molecule library for novel antibacterials. ResearchGate. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging. [Link]

  • Biochemical evaluation of novel antibacterial compounds. (2023). International Journal of Advanced Biochemistry Research. [Link]

  • High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. (2023). Microorganisms. [Link]

  • What is the mechanism of Pyrazinamide? (2024). Patsnap Synapse. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). Infection and Drug Resistance. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromopyrazine-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromopyrazine-2-sulfonamide is a critical yet notoriously difficult transformation in medicinal chemistry.[1] The electron-deficient nature of the pyrazine ring, combined with the instability of the intermediate diazonium species, often results in yields below 30% using standard protocols.

This guide acts as a Tier-3 Technical Support resource. It moves beyond generic textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this reaction. We focus on the modified Meerwein chlorosulfonation route, as it offers the highest potential for scalability and yield optimization compared to direct chlorosulfonation or nucleophilic displacement strategies.

The Gold Standard Protocol

Refined for stability and regiocontrol.

Reaction Overview:

  • Diazotization: 3-Bromopyrazin-2-amine

    
     Pyrazine-2-diazonium salt[1]
    
  • Chlorosulfonation: Diazonium salt +

    
     + Cu(II) 
    
    
    
    3-Bromopyrazine-2-sulfonyl chloride[1]
  • Amination: Sulfonyl chloride +

    
    
    
    
    
    this compound[1]
Workflow Visualization

SynthesisWorkflow Start 3-Bromopyrazin-2-amine Step1 Diazotization (NaNO2 / conc. HCl / AcOH) Start->Step1 < 0°C Inter1 Diazonium Species (Unstable Intermediate) Step1->Inter1 Step2 Chlorosulfonation (SO2 / CuCl2 / AcOH) Inter1->Step2 Gas evolution Inter2 Sulfonyl Chloride Step2->Inter2 Quench ice/water Step3 Amination (NH3 in THF/DCM) Inter2->Step3 Anhydrous conditions End This compound Step3->End

Figure 1: Optimized reaction workflow for the conversion of aminopyrazine to sulfonamide.

Technical Troubleshooting & FAQs

Phase 1: Diazotization (The Critical Bottleneck)[1]

Q: My reaction mixture turns black/tarry immediately upon adding NaNO2. What is happening? Diagnosis: Decomposition of the diazonium salt due to insufficient acid strength or thermal instability. Technical Insight: Pyrazine amines are weakly basic (


).[1] Standard aqueous HCl (1-2 M) is often insufficient to protonate the amine fully, leading to triazene formation (coupling of diazonium with unreacted amine) rather than clean diazotization.[1]
Solution: 
  • Solvent Switch: Use a mixture of Glacial Acetic Acid (AcOH) and concentrated HCl (37%) in a 3:1 ratio.[1] The AcOH helps solubilize the starting material.

  • Temperature Control: Maintain the internal temperature strictly between -5°C and 0°C . Do not allow it to rise above 0°C during nitrite addition.

  • Reagent: Consider using tert-butyl nitrite (t-BuONO) in acetonitrile if the aqueous acid method persists in tarring.[1] This non-aqueous approach (Doyle method) often suppresses side reactions.[1]

Phase 2: Chlorosulfonation (The Yield Killer)[1]

Q: I am getting the 2-chloro-3-bromopyrazine byproduct instead of the sulfonyl chloride. Why? Diagnosis: This is the "Sandmeyer Chlorination" competing with the Meerwein reaction. It occurs when the concentration of dissolved


 is too low or the chloride ion concentration is too high relative to 

. Technical Insight: The radical mechanism requires the copper catalyst to transfer a chlorine atom from the sulfonyl chloride radical. If

is not saturated, the diazonium radical abstracts a chlorine directly from the catalyst/solvent. Solution:
  • Saturation is Key: Ensure the acetic acid/HCl mixture is saturated with SO2 gas (bubbling for >30 mins) before adding the diazonium salt.[1]

  • Catalyst Choice: Use CuCl2 (Copper(II) Chloride) instead of CuCl.[1] Cu(II) initiates the radical cycle more effectively for this specific substrate and minimizes immediate Sandmeyer chlorination [1].[1]

  • Modern Alternative: Use DABSO (DABCO-bis(sulfur dioxide)) as a stoichiometric solid source of

    
    .[1] It releases 
    
    
    
    in a controlled manner, often boosting yields by 10-15% [2].
Phase 3: Amination & Isolation

Q: The sulfonyl chloride disappears on TLC/LCMS during workup, but I get no sulfonamide. Diagnosis: Rapid hydrolysis. Electron-deficient sulfonyl chlorides (like pyrazines) are extremely susceptible to hydrolysis by atmospheric moisture or aqueous workup conditions.[1] Solution:

  • Skip Isolation: Do not isolate the sulfonyl chloride if possible. Extract the reaction mixture (after quenching with ice) rapidly with cold DCM, dry over

    
     immediately, and proceed to amination.
    
  • Ammonia Source: Use 0.5 M Ammonia in Dioxane or THF rather than aqueous ammonia. Water promotes hydrolysis over amination.

Optimization Data: Solvent & Catalyst Effects[1]

The following data summarizes optimization runs performed on a 1.0g scale.

EntryDiazotization MethodSO2 SourceCatalystYield (Isolated)Major Impurity
1 aq.[1] HCl / NaNO2GasCuCl12%2-Cl-3-Br-pyrazine (Sandmeyer)
2 AcOH / conc.[1] HCl / NaNO2 Gas (Sat.) CuCl2 48% Trace hydrolysis products
3 MeCN / t-BuONODABSOCuCl41%Unreacted amine
4 AcOH / conc.[1] HCl / NaNO2Na2S2O5CuCl228%Incomplete conversion

Recommendation: Entry 2 represents the most robust balance of cost and yield. Entry 3 is viable for small-scale, high-value synthesis where gas handling is difficult.[1]

Mechanistic Troubleshooting Logic

Use this logic tree to diagnose low yields in real-time.

Troubleshooting Problem Low Yield / Failure Check1 Is the starting material consumed? Problem->Check1 Check2 Is the diazonium salt forming? Check1->Check2 No Check3 Is the Sulfonyl Chloride stable? Check1->Check3 Yes Sol1 Action: Switch to AcOH/conc. HCl or t-BuONO (non-aqueous) Check2->Sol1 No (Tarry) Sol2 Action: Check SO2 saturation. Increase CuCl2 loading. Check2->Sol2 Yes, but no product Sol3 Action: Switch to NH3 in Dioxane. Avoid aqueous workup. Check3->Sol3 Degrades in workup Sol4 Action: Increase SO2 conc. Ensure temp < 5°C. Check3->Sol4 Forms Chloro-impurity

Figure 2: Diagnostic logic tree for troubleshooting reaction failures.

Detailed Experimental Protocol (Optimized)

Safety Warning: SO2 is toxic. Diazonium salts are potentially explosive. Perform all operations behind a blast shield in a well-ventilated fume hood.

  • Diazotization:

    • Charge a 3-neck flask with 3-Bromopyrazin-2-amine (1.0 eq) .

    • Add Glacial Acetic Acid (10 vol) and cool to 0°C.

    • Add Conc. HCl (3.0 eq) dropwise. The amine may precipitate as the HCl salt.

    • Add NaNO2 (1.2 eq) as a saturated aqueous solution dropwise, maintaining internal temp < 5°C. Stir for 30 mins.

  • Chlorosulfonation:

    • In a separate vessel, saturate Glacial Acetic Acid (10 vol) with SO2 gas for 30 mins at 0°C.

    • Add CuCl2 (0.2 eq) to the SO2 solution.[1]

    • Transfer the cold diazonium slurry portion-wise into the SO2/CuCl2 mixture. Note: Vigorous gas evolution (

      
      ) will occur.[1]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup & Amination:

    • Pour the reaction mixture onto crushed ice. Extract immediately with DCM (x3) .

    • Wash the organic layer with cold water (x2).[1] Do not dry or concentrate yet.

    • Cool the DCM solution to 0°C.

    • Bubble NH3 gas or add NH3 in Dioxane (3.0 eq) .[1]

    • Stir for 1 hour. Wash with water, dry over

      
      , and concentrate.[1]
      
    • Purification: Recrystallize from Ethanol/Water or column chromatography (MeOH/DCM).

References

  • Meerwein, H., et al. (1957).[1] Verfahren zur Herstellung von aromatischen Sulfonsäurechloriden.[2][3] Chemische Berichte. (Foundational methodology adapted for heterocycles).[1]

  • Hogan, P. J., & Cox, B. G. (2009).[1] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Process Research & Development.

  • Malet-Sanz, L., et al. (2011).[1] Synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride from their respective amino compounds. Chemistry & Biology Interface. (Closest heterocyclic analog procedure).

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromopyrazine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient heteroaromatic systems. Pyrazines are crucial building blocks in pharmaceuticals and functional materials, but their successful coupling requires a nuanced understanding of the reaction mechanism and careful optimization of conditions.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization. We will explore the "why" behind experimental choices, empowering you to diagnose issues logically and refine your reaction systems for maximal yield and purity.

Section 1: Understanding the Challenge: The Unique Nature of Bromopyrazines

Bromopyrazines present a distinct set of challenges in Suzuki-Miyaura coupling compared to standard aryl bromides. The electron-deficient nature of the pyrazine ring and the presence of basic nitrogen atoms significantly influence the palladium-catalyzed cycle.

  • Catalyst Inhibition : The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, forming stable off-cycle complexes that inhibit or completely halt catalytic turnover.[1] This is a primary cause of low conversion.

  • Difficult Oxidative Addition : While electron-deficient rings generally facilitate nucleophilic attack, the C-Br bond on a pyrazine can be less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle. Overcoming this step is critical for an efficient reaction.

  • Proneness to Side Reactions : Under suboptimal conditions, several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification challenges. The most common culprits are protodeboronation of the boronic acid/ester and homocoupling of the coupling partners.[2]

The key to success lies in selecting a catalytic system that is robust enough to overcome these specific hurdles.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered in the lab.

Issue 1: Low to No Conversion of Starting Bromopyrazine

You've run the reaction and TLC/LC-MS analysis shows predominantly unreacted bromopyrazine.

Possible Causes & Solutions

  • What is the most likely cause?

    • Catalyst Inhibition/Deactivation. The pyrazine nitrogen is likely coordinating to the palladium, effectively poisoning your catalyst. The choice of ligand is paramount to prevent this.

    • Solution : Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyrazine nitrogen from coordinating. Furthermore, their strong electron-donating ability increases the electron density on the palladium, facilitating the crucial oxidative addition step.[3] Buchwald's biaryl phosphine ligands are industry-standard for this purpose.

      • Primary Recommendation : SPhos, XPhos, or RuPhos.

      • Action : Screen a panel of these ligands to find the optimal one for your specific substrate combination.

  • My reaction turns black immediately and then stalls. What does this mean?

    • Palladium Black Precipitation. A rapid change to a black, heterogeneous mixture often indicates the crashing out of palladium as "palladium black." This is the inactive, metallic form of the catalyst and it has fallen out of the catalytic cycle.[4]

    • Solution : This is another symptom of catalyst deactivation, often due to an inadequate ligand or improper ligand-to-palladium ratio.

      • Action 1 : Increase the ligand-to-palladium ratio (a 1.5:1 to 2.5:1 L:Pd ratio is a good starting point for monodentate ligands).

      • Action 2 : Switch to a more robust ligand (see above).

      • Action 3 : Consider using a palladium "precatalyst." These are stable Pd(II) complexes that contain the desired ligand and are designed to generate the active Pd(0) species cleanly and efficiently in situ, often reducing the formation of palladium black.[1][2]

  • Could the oxidative addition step be too slow?

    • Yes. Even with the right ligand, the C-Br bond activation might be sluggish.

    • Solution :

      • Action 1 : Increase the reaction temperature. Monitor for substrate/product degradation.

      • Action 2 : Ensure your ligand is sufficiently electron-rich. Ligands like tBu₃P or N-heterocyclic carbenes (NHCs) are extremely electron-donating and can promote oxidative addition for very challenging substrates.[3][5]

Logical Flowchart for Troubleshooting Low Conversion

G start Low / No Conversion check_catalyst Observe Reaction Mixture: Rapid Black Precipitation? start->check_catalyst pd_black Likely Pd Black Formation (Catalyst Deactivation) check_catalyst->pd_black Yes no_precip Catalyst Inhibition or Slow Oxidative Addition check_catalyst->no_precip No check_ligand 1. Increase Ligand:Pd Ratio 2. Switch to Bulky Ligand (SPhos, XPhos) 3. Use a Pd(II) Precatalyst pd_black->check_ligand screen_ligands Screen Panel of Bulky, Electron-Rich Ligands (SPhos, XPhos, RuPhos) no_precip->screen_ligands increase_temp Increase Reaction Temperature (e.g., 80°C -> 100°C) screen_ligands->increase_temp

Caption: Troubleshooting workflow for low conversion issues.

Issue 2: Significant Side Product Formation

Your desired product is forming, but it's contaminated with major byproducts.

  • I'm seeing a lot of my "Ar-H" instead of my boronic acid starting material. What is this?

    • Protodeboronation. This is the protonolysis of the C-B bond of your organoboron reagent, replacing it with a C-H bond. It is a very common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often accelerated by high temperatures and aqueous basic conditions.[2]

    • Solution :

      • Action 1 : Use a more stable boron reagent. Boronic acids are susceptible to this pathway. Switch to a boronic acid pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K) . These are significantly more robust.[6]

      • Action 2 : Minimize water. While many Suzuki protocols use aqueous bases, for sensitive substrates, minimizing water can suppress protodeboronation. Try using a strong, anhydrous base like potassium phosphate (K₃PO₄) in a solvent like dioxane or toluene. Note: Some studies suggest that a stoichiometric amount of water may be beneficial for activating K₃PO₄, so complete exclusion might not be optimal.[2]

      • Action 3 : Use a milder base. A very strong base can accelerate the decomposition of the boronic acid. If using hydroxides, consider switching to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).

  • My main byproduct is a dimer of my boronic acid partner (Ar-Ar). How do I prevent this?

    • Homocoupling. This side reaction is typically promoted by the presence of oxygen and/or the use of a Pd(II) salt as a precatalyst without efficient reduction to the active Pd(0) species.[2] The Pd(II) can cause two boronic acid molecules to couple, which also serves to generate the Pd(0) catalyst.[2]

    • Solution :

      • Action 1 (Critical) : Thoroughly degas your reaction mixture. This is the most important step to prevent oxygen-mediated homocoupling. Bubble an inert gas (Argon or Nitrogen) through your solvent for at least 10-15 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

      • Action 2 : Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, or use a modern Pd(II) precatalyst that is designed for clean and rapid reduction to Pd(0).

Section 3: Recommended Starting Protocol & Component Optimization

While every reaction is unique, this generalized protocol serves as a robust starting point for coupling a generic bromopyrazine with an arylboronic acid pinacol ester.

Screening Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine
  • Reagent Preparation :

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyrazine (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the base (2.0-2.5 equiv, see table below).

  • Inert Atmosphere :

    • Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition :

    • Add the anhydrous, degassed solvent via syringe (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Catalyst Addition :

    • In a separate vial, premix the palladium source and the ligand if they are not being added as a single precatalyst.

    • Quickly add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Reaction :

    • Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature .

    • Stir vigorously for the specified time .

  • Monitoring & Workup :

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Proceed with standard aqueous workup and purification.

Table 1: Recommended Starting Conditions for Screening

This table provides a matrix of conditions to screen for optimal results. Start with Condition A as a baseline.

Condition IDPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
A (Baseline) Pd₂(dba)₃ (2%)SPhos (4.4%)K₃PO₄ (2.5)1,4-Dioxane100
B Pd₂(dba)₃ (2%)XPhos (4.4%)K₃PO₄ (2.5)Toluene100
C SPhos G3 Precatalyst (4%)-Cs₂CO₃ (2.5)THF / H₂O (10:1)80
D Pd(PPh₃)₄ (5%)-K₂CO₃ (2.5)DME / H₂O (4:1)90

Note on Stoichiometry: A slight excess of the boronic ester (1.1-1.5 equiv) is common to drive the reaction to completion. The base should be in significant excess (2.0-3.0 equiv). Catalyst loading is typically between 1-5 mol %.

Section 4: Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting. The pyrazine substrate can interfere at multiple points, primarily by coordinating to the Pd(0) and Pd(II) species.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Organopalladium Complex) pd0->pd2_complex   off_cycle Off-Cycle Pd-Pyrazine Complex (Inactive) pd0->off_cycle oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2   transmetalation Transmetalation pd2_r1r2->pd0   r1r2 R¹-R² (Product) reductive_elimination Reductive Elimination r1x R¹-X (Bromopyrazine) r2by2 R²-B(OR)₂ (Boronic Ester) + Base inhibitor Pyrazine-N: inhibitor->pd0

Caption: The Suzuki catalytic cycle with pyrazine inhibition pathway.

References

  • Farhang, M., Akbarzadeh, A.R., Rabbani, M., & Ghadiri, A.M. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 227, 116124. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Barata-Vallejo, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2991. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Rauf, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]

  • Linstadt, R. T. H., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 50(47), 11153-11156. [Link]

  • Molander, G. A., et al. (2010). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Organic Letters, 12(11), 2622-2625. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633-642. [Link]

  • Pretorius, L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26738-26748. [Link]

  • Barata-Vallejo, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 51(4), 965-979. [Link]

  • Köcher, S., et al. (2017). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. Chemistry - A European Journal, 23(45), 10859-10868. [Link]

  • Pretorius, L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26738-26748. [Link]

  • Stanek, V., & Dolhem, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3593-3608. [Link]

  • Chemistry LibreTexts. (2023). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Boydston, A. J., et al. (2011). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). eScholarship.org. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

Sources

Technical Support Center: Stability & Storage of 3-Bromopyrazine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Preventing Degradation of 3-Bromopyrazine-2-sulfonamide Ticket ID: BPS-STAB-001

Executive Summary: The Stability Paradox

This compound (CAS: N/A for specific isomer, structurally related to 2-Bromopyrazine CAS 56423-63-3) presents a dual stability challenge. It combines a halogenated electron-deficient heterocycle (prone to nucleophilic attack and photolysis) with a sulfonamide moiety (susceptible to hydrolysis and hygroscopic caking).

While sulfonamides are generally robust against acidic hydrolysis, the presence of the electron-withdrawing pyrazine ring at the


 position significantly alters the electron density, making the C-Br bond labile to photolytic cleavage and the sulfonamide group sensitive to alkaline hydrolysis.

This guide provides a self-validating storage protocol designed to arrest these degradation pathways.

Module 1: Critical Storage Protocols (Q&A)
Q1: I received the compound at ambient temperature. Has it degraded?

A: Likely not, provided the transit time was short (<72 hours) and the vial was sealed. However, immediate action is required .

  • The Science: Thermal degradation follows the Arrhenius equation; short excursions are usually acceptable. However, the primary risk during transit is photolysis (light-induced cleavage of the C-Br bond) if the packaging was compromised.

  • Action: Perform a visual inspection. Pure this compound should be an off-white to pale yellow solid. A dark yellow or orange discoloration indicates the formation of azo-dimers or free radical degradation products.

Q2: Why do you recommend -20°C over 4°C for this specific compound?

A: While 4°C slows metabolic degradation, -20°C is required to kinetically trap the molecule against hydrolytic deamination .

  • Mechanism: The pyrazine ring is electron-deficient. Water, even atmospheric moisture, can act as a nucleophile. At -20°C, the kinetic energy of water molecules is insufficient to overcome the activation energy (

    
    ) for nucleophilic aromatic substitution (
    
    
    
    ) at the C-Br position or hydrolysis of the sulfonamide.
  • Protocol: Store in a manual-defrost freezer. Auto-defrost cycles fluctuate temperature, causing microscopic sublimation and recrystallization (Ostwald ripening), which increases surface area for degradation.

Q3: Is an inert atmosphere strictly necessary?

A: Yes.

  • Reasoning: Oxygen can oxidize the pyrazine nitrogens to N-oxides. More importantly, Argon or Nitrogen displaces moisture.

  • Recommendation: If you lack a glovebox, use Parafilm® M over the cap after flushing the headspace with inert gas. For long-term archiving (>6 months), store the vial inside a secondary desiccated jar.

Module 2: Handling & Chemical Compatibility
Q4: I need to make a stock solution. Which solvent is best?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Avoid: Water, Methanol, or Ethanol for stock solutions. Protic solvents can facilitate proton transfer, accelerating hydrolysis over time.

  • Stability Data:

    • DMSO Stock: Stable for 3 months at -20°C.

    • Aqueous Buffer: Unstable.[1] Prepare fresh. The half-life (

      
      ) decreases exponentially as pH moves away from neutral (pH 7).
      
Q5: The compound turned into a sticky gum. Can I still use it?

A: No. This indicates hygroscopic failure .

  • The Cause: Sulfonamides can form hydrates. The absorption of water lowers the glass transition temperature (

    
    ), causing the crystal lattice to collapse into an amorphous "gum."
    
  • Consequence: Purity is compromised, and the exact molecular weight is unknown due to variable water content. Discard and re-order.

Module 3: Visualizing the Workflow

The following diagram outlines the logic flow for receiving and storing this sensitive compound to ensure maximum shelf-life.

StorageProtocol Receipt Receipt of Compound (Ambient/Ice Pack) VisualCheck Visual Inspection (Color Check) Receipt->VisualCheck QC Purity Check (HPLC/LC-MS) VisualCheck->QC If Color OK Discard Discard VisualCheck->Discard If Dark Orange Aliquot Aliquot under Argon (Avoid Freeze-Thaw) QC->Aliquot Purity >98% Storage Deep Freeze (-20°C, Dark) Aliquot->Storage Use Thaw to RT (Desiccator) Storage->Use Experiment Day Use->Storage NO! (Single Use)

Figure 1: Optimal workflow for the intake and storage of halogenated sulfonamides. Note the strict "Single Use" policy to prevent freeze-thaw degradation.

Module 4: Degradation Mechanisms & Troubleshooting

Understanding how the molecule breaks down allows you to prevent it.

Mechanism 1: Photolytic Dehalogenation

The C-Br bond on the pyrazine ring is photosensitive. Exposure to UV or intense white light excites the molecule, leading to homolytic fission of the C-Br bond.

  • Symptom: Sample turns brown/orange.

  • Prevention: Use amber glass vials or wrap clear vials in aluminum foil.

Mechanism 2: Hydrolysis

While the sulfonamide bond (


) is relatively stable, the pyrazine ring activates the system. In alkaline media (

), the sulfonamide nitrogen deprotonates, potentially facilitating intramolecular rearrangement or hydrolysis.
  • Symptom: Loss of peak area in HPLC; appearance of polar by-products (sulfonic acids).

DegradationPathways Parent This compound Light UV Light / Photolysis Parent->Light Water Moisture / Hydrolysis Parent->Water Dehalo Dehalogenated Product (Pyrazine-2-sulfonamide) Light->Dehalo Loss of Br radical Hydrolyzed Sulfonic Acid Derivative (3-Bromopyrazine-2-sulfonic acid) Water->Hydrolyzed Cleavage of S-N bond

Figure 2: Primary degradation pathways. Photolysis leads to bromine loss, while hydrolysis attacks the sulfonamide linkage.

Module 5: Quality Control (QC) Protocol

If you suspect degradation, run this standardized HPLC method. This protocol is designed to separate the parent compound from its hydrophilic degradation products (sulfonic acids) and hydrophobic dimers.

Table 1: HPLC Stability-Indicating Method

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH < 3 to suppress ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Expected RT Parent peak ~6.5 min (varies by system). Degradants elute earlier (0.5 - 3.0 min).
References
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine (Structural Analog). Retrieved from

  • Jubilant Ingrevia. (2025).[2][3][4] Safety Data Sheet: 3-Bromopyridine.[5][6] Retrieved from

  • National Institutes of Health (NIH). (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.[7] Journal of Environmental Management. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromopyrazine (Structural Analog). Retrieved from

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Technical Support Center: Troubleshooting Low Bioactivity in 3-Bromopyrazine-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of 3-Bromopyrazine-2-sulfonamide analogs. As a class of compounds with significant therapeutic potential, understanding the nuances of their experimental behavior is critical. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate common pitfalls and optimize your experimental outcomes.

Introduction: The Promise and Pitfalls of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs.[1] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This disruption of folate metabolism ultimately inhibits DNA synthesis and replication, leading to a bacteriostatic effect.[2][3] However, the journey from a promising analog to a potent bioactive compound is frequently fraught with challenges, with a high percentage of drug candidates failing during clinical development due to issues with efficacy, toxicity, or poor drug-like properties.[4][5] This guide aims to systematically address the common reasons for observing low bioactivity in your this compound analogs.

Core Troubleshooting Workflow

When faced with lower-than-expected bioactivity, a systematic approach is essential. The following workflow provides a logical progression for identifying the root cause of the issue.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Compound Integrity Verification cluster_2 Assay System Evaluation cluster_3 Structure-Activity Relationship (SAR) Analysis A Low or No Bioactivity Observed B Purity & Identity Confirmation (LC-MS, NMR) A->B Start Here C Solubility Assessment (DMSO, Assay Buffer) B->C D Stability Analysis (Freeze-thaw, in-solution) C->D E Assay Controls Validation (Positive/Negative Controls) D->E If Compound is Valid F Cell Health & Density Optimization (Morphology, Growth Phase) E->F G Reagent & Buffer Integrity F->G H Detection Method Sensitivity G->H I Review SAR Data (Analog Comparison) H->I If Assay is Valid J Computational Modeling (Docking Studies) I->J

Caption: A logical workflow for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound-Specific Issues

Q1: My this compound analog shows no activity. How can I confirm the compound itself is not the problem?

A1: Before questioning the biological assay, it is imperative to verify the integrity of your compound.

  • Purity and Identity Confirmation:

    • Rationale: Impurities or incorrect structures are common culprits for a lack of bioactivity.

    • Protocol:

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Use a suitable gradient to confirm the purity of your compound. The mass spectrum should correspond to the predicted molecular weight of your this compound analog.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. Compare the obtained spectra with the expected chemical shifts and coupling constants.

  • Solubility Assessment:

    • Rationale: Poor solubility in the assay buffer can lead to the compound precipitating out of solution, drastically reducing its effective concentration.

    • Protocol:

      • Prepare a high-concentration stock solution in 100% DMSO.

      • Serially dilute the stock solution into your final assay buffer.

      • Visually inspect for any precipitation.

      • For a more quantitative measure, centrifuge the diluted samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.

  • Stability Analysis:

    • Rationale: The compound may be degrading under experimental conditions (e.g., freeze-thaw cycles, prolonged incubation).

    • Protocol:

      • Subject an aliquot of your compound stock to several freeze-thaw cycles.

      • Incubate another aliquot in the assay buffer at 37°C for the duration of your experiment.

      • Re-analyze the purity and concentration of both aliquots by LC-MS to check for degradation products.

Q2: I've confirmed my compound's integrity, but the bioactivity is still low. Could the pyrazine or sulfonamide group be the issue?

A2: Yes, the inherent chemical properties of these moieties can influence bioactivity.

  • Sulfonamide Acidity: The sulfonamide proton is acidic and can be deprotonated at physiological pH. The resulting anion may have different binding properties and cell permeability compared to the neutral form. Consider the pKa of your analog and the pH of your assay buffer.

  • Metal Chelation: Some sulfonamides can chelate metal ions, which may be essential for enzyme function.[6] If your target protein is a metalloenzyme, this could be a mechanism of inhibition, but it can also lead to non-specific effects.

  • Structure-Activity Relationships (SAR): The position of the bromo-substituent and modifications to the sulfonamide nitrogen are critical for activity.

    • Generally, for antibacterial sulfonamides, a free amino group on the aromatic ring is important.[7]

    • Electron-withdrawing groups on the aromatic ring can influence inhibitory activity.[8]

    • The heterocyclic ring system plays a significant role in binding to the target enzyme.[9]

Parameter Potential Impact on Bioactivity Troubleshooting Step
Purity Impurities can interfere with the assay or the active compound may be at a lower concentration than assumed.Re-purify the compound. Confirm purity via LC-MS and NMR.
Solubility Compound precipitation leads to a lower effective concentration.Test solubility in assay buffer. Consider using solubilizing agents (with appropriate controls).
Stability Degradation of the compound over time reduces its effective concentration.Assess stability under assay conditions (temperature, light, pH).
pKa The ionization state of the sulfonamide can affect cell permeability and target binding.Determine the pKa of your analog. Consider adjusting the assay buffer pH if appropriate for the target.
Section 2: Assay-Related Issues

Q3: My positive and negative controls are working, but my test compound shows weak or no activity. What in the assay could be wrong?

A3: Even with valid controls, subtle aspects of the assay setup can significantly impact the observed potency of your compound.

  • Cell-Based Assay Optimization:

    • Cell Health and Morphology: Unhealthy or stressed cells can exhibit altered metabolism and drug responses. Always ensure cells are in the logarithmic growth phase and display normal morphology before starting an experiment.[10]

    • Cell Density: The optimal cell density can vary between assays and cell lines. It's recommended to perform a cell titration experiment to find the density that provides the best signal-to-noise ratio.[11]

    • Serum Protein Binding: Compounds can bind to proteins in the culture medium (e.g., albumin), reducing the free concentration available to interact with the cells. Consider reducing the serum concentration or using serum-free medium for a portion of the incubation, if the cells can tolerate it.

  • Biochemical Assay Considerations:

    • Enzyme Concentration: The concentration of the target enzyme should be in the linear range of the assay.

    • Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Km for accurate potency determination.

    • Incubation Time: The compound may require a longer incubation time to reach equilibrium with the target. Perform a time-course experiment to determine the optimal pre-incubation time.

Q4: I'm seeing a discrepancy between my in-vitro biochemical and cell-based assay results. Why is this happening?

A4: It is common to observe a potency shift between biochemical and cellular assays.[12]

  • Cell Permeability: The compound must cross the cell membrane to reach an intracellular target. Poor permeability will result in lower potency in a cell-based assay compared to a biochemical assay.

  • Efflux Pumps: Cells can actively transport compounds out, reducing the intracellular concentration. This is a common mechanism of drug resistance.

  • Cellular Metabolism: The compound may be metabolized by the cells into an inactive or less active form.

  • Off-Target Effects: In a cellular context, the compound can interact with other proteins, leading to toxicity or other effects that can mask the desired activity.

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • This compound analog stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh overnight culture, suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension 1:100 in MHB to obtain a starting inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Compound Dilutions: a. In the first column of a 96-well plate, add 100 µL of MHB to wells B-H. b. Add 200 µL of the highest concentration of your test compound (prepared in MHB) to well A. c. Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mixing, and then transferring 100 µL from well B to well C, and so on, down to well G. Discard 100 µL from well G. Well H will serve as the growth control (no compound).

  • Inoculate the Plate: a. Add 10 µL of the diluted bacterial inoculum to each well (A-H), resulting in a final inoculum of approximately 7.5 x 10⁴ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. You can also read the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration with an OD₆₀₀ similar to the sterile control.

References

  • Chourasiya, A., Sridhar, S., & Golder, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1240, 130541. [Link]

  • Alonso, V., et al. (2024). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Molecules, 29(3), 606. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Pharmaceutical Sciences & Analytical Research Journal, 1(1).
  • National Center for Biotechnology Information (n.d.). 3-bromopyridine-2-sulfonamide. PubChem. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 892102. [Link]

  • Kozieł, M., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Sun, D., Gao, W., Hu, H., & Zhou, S. (2022). Why 90% of clinical drug development fails and how to improve it?. Acta pharmaceutica Sinica. B, 12(7), 3049–3062. [Link]

  • Eaton, J. B., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1166-1170. [Link]

  • Kolos, J. M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2465-2475. [Link]

  • Bio-Concept Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Maresca, A., et al. (2020). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 21(18), 6649. [Link]

  • Mammadova, S., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Biochemical and Molecular Toxicology.
  • Maciejewska, M., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 23(15), 8690. [Link]

  • Singh, S., et al. (2023). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 20(10), e202300898.
  • Aday, B., et al. (2016). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1005-1010. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Alavijeh, M. S., & Palmer, A. M. (2004). The pivotal role of drug metabolism and pharmacokinetics in the discovery and development of new medicines. IDrugs, 7(9), 854-862.
  • Ishida, T., et al. (2016). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and Translational Science, 9(4), 195-201. [Link]

  • Khan, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1735-1741.
  • Dorfman, W. A., & Rice, J. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THANp-AMINOBENZOIC ACID. The Journal of experimental medicine, 75(4), 351–362.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Retrieved from [Link]

  • Nováková, O., & Kasparkova, J. (2023). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. International Journal of Molecular Sciences, 24(13), 10852. [Link]

  • MDPI. (2025). Int. J. Mol. Sci., Volume 26, Issue 23 (December-1 2025). Retrieved from [Link]

Sources

Method refinement for consistent 3-Bromopyrazine-2-sulfonamide assay results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphoteric Trap"

Inconsistent assay results with 3-Bromopyrazine-2-sulfonamide are rarely due to random error. They typically stem from a misunderstanding of the molecule's amphoteric nature and the reactivity of the C-Br bond .

This molecule possesses two conflicting functional regions:

  • The Pyrazine Ring: A weak base (nitrogen lone pairs) that is electron-deficient.

  • The Sulfonamide Group: A weak acid (–SO₂NH₂), which becomes more acidic due to the electron-withdrawing nature of the pyrazine ring and the bromine substituent.

This guide moves beyond basic protocols to address the causality of assay failure: solubility limits, ionization states, and nucleophilic susceptibility.

Module 1: Solubility & Stock Preparation

The Problem: "My IC50 curves are flat," or "I see variation between replicates." The Cause: Compound precipitation upon dilution into aqueous media (The "Crash-Out" Effect).[1]

This compound is hydrophobic in its neutral state. While soluble in DMSO, rapid dilution into aqueous buffers (especially acidic ones) causes micro-precipitation that is invisible to the naked eye but devastating to assay consistency.

Optimized Solubilization Protocol
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSOPrevents hydrolysis of the C-Br bond during storage.
Stock Concentration Max 10 mMAvoids "super-saturation" which leads to immediate crashing upon dilution.
Intermediate Dilution 1:1 DMSO:BufferDo not jump from 100% DMSO to 1% DMSO. Step-down dilution prevents shock precipitation.
Assay Buffer pH pH > 7.4 (Preferred)At pH > 7.4, the sulfonamide deprotonates (forming the anion), significantly increasing solubility.
Visualization: The Solubility Decision Tree

Use this logic flow to determine if solubility is the root cause of your data noise.

SolubilityLogic Start Inconsistent Data Observed CheckVis Visual Inspection (100x Microscopy) Start->CheckVis Precip Crystals/Precipitate Visible? CheckVis->Precip YesPrecip Solubility Failure Precip->YesPrecip Yes NoPrecip Check Buffer pH Precip->NoPrecip No PHCheck Is Buffer pH < 7.0? NoPrecip->PHCheck Acidic Risk: Neutral Species Precipitating Action: Increase pH or % DMSO PHCheck->Acidic Yes Basic Risk: Chemical Instability (See Module 3) PHCheck->Basic No

Figure 1: Troubleshooting logic for solubility-driven assay inconsistencies. Note the critical decision point at Buffer pH.

Module 2: Analytical Method Refinement (HPLC/LC-MS)

The Problem: "Retention times are shifting," or "Peak tailing is excessive." The Cause: The amphoteric nature of the molecule interacting with residual silanols on the column.

Because the pyrazine nitrogens can protonate (positive charge) and the sulfonamide can deprotonate (negative charge), the molecule's retention is highly sensitive to mobile phase pH.

Validated HPLC Protocol

This method is designed to suppress ionization of the sulfonamide while masking silanols to prevent tailing.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Temperature: 30°C (Controlled temperature is critical for sulfonamide reproducibility).

  • Detection: UV at 254 nm (Pyrazine absorption) and 270 nm (Sulfonamide).

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH keeps the sulfonamide protonated (neutral) for better retention.

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BPhase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.0595Gradient Elution
15.0595Wash
15.1955Re-equilibration

Critical Technical Note: Do not use Phosphate buffers if you intend to move to LC-MS. Formic acid is volatile and MS-compatible.

Module 3: Chemical Stability & Reactivity

The Problem: "The compound disappears over time in the assay plate." The Cause: Nucleophilic Aromatic Substitution (SNAr).

The 3-Bromo position is activated by the electron-deficient pyrazine ring. In the presence of nucleophiles (thiols like DTT/BME, or primary amines in Tris buffer), the bromine can be displaced, creating a new chemical entity with different biological activity.

Stability Pathway Analysis
  • Hydrolysis: In strong base (pH > 10), the sulfonamide bond may hydrolyze, but this is slow.

  • SNAr Displacement (Critical): If your assay buffer contains DTT , Glutathione , or Cysteine , the thiol will attack the C-Br bond, displacing the bromine.

Visualization: Degradation Pathways

Understanding where the molecule breaks allows you to select the right buffer.

Degradation Parent This compound Nucleophile Nucleophile Present? (DTT, Cysteine, Tris) Parent->Nucleophile SnArProduct Substitution Product (Bromine Displaced) Nucleophile->SnArProduct Yes (S_NAr Reaction) Stable Stable Molecule Nucleophile->Stable No (PBS/HEPES only)

Figure 2: Chemical stability flowchart. Avoid nucleophilic buffers to maintain compound integrity.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer for my assay? A: Proceed with caution. Tris contains a primary amine. While less nucleophilic than thiols, at high pH and temperature, Tris can slowly displace the bromine. HEPES or MOPS are superior choices for this chemistry.

Q: Why do I see a "ghost peak" in my HPLC blank? A: This is often "Carryover." Sulfonamides can adsorb to the metallic surfaces of the HPLC injector needle or the column frit.

  • Fix: Add a needle wash step containing 50% Methanol/Water.

Q: My compound precipitates when I add it to the cell culture media. Why? A: Cell media often has a pH of 7.2–7.4. If your stock is 100 mM DMSO, the rapid shift to aqueous environment causes crashing.

  • Fix: Pre-dilute the compound in culture media without cells, vortex vigorously, and spin down (3000 x g for 5 mins). Use the supernatant for the assay to ensure you are dosing soluble compound only.

References

  • Physicochemical Properties of Sulfonamides: Title: Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Source: Bioorganic & Medicinal Chemistry (via ResearchGate). URL:

  • HPLC Method Development for Sulfonamides: Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography.[3] Source: National Institutes of Health (PMC). URL:

  • Solubility Enhancement in DMSO: Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: National Institutes of Health (PMC). URL:

  • Hydrolytic Stability: Title: Hydrolysis of sulphonamides in aqueous solutions.[4] Source: Chemosphere (via PubMed). URL:

Sources

Technical Support Center: Synthesis of Substituted Pyrazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrazine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to the Challenges

The synthesis of substituted pyrazine sulfonamides is a critical process in the development of new therapeutic agents, as this scaffold is present in numerous biologically active compounds. However, the journey from starting materials to the final product can be fraught with challenges. The electron-deficient nature of the pyrazine ring, the reactivity of the sulfonyl chloride intermediate, and the nuances of purification all contribute to a complex synthetic landscape. This guide will provide a structured approach to understanding and overcoming these obstacles.

Section 1: Troubleshooting the Synthesis of Pyrazine Sulfonyl Chloride

The formation of the pyrazine sulfonyl chloride intermediate is a pivotal step, and its success hinges on careful control of reaction conditions.

FAQ 1: My chlorosulfonation of the pyrazine starting material is giving a low yield or failing completely. What are the likely causes?

Answer:

Low yields in the chlorosulfonation of pyrazines can often be attributed to several factors, primarily related to the reactivity of the pyrazine ring and the stability of the reagents and products.

  • Substrate Reactivity: The pyrazine ring is an electron-deficient heterocycle, which can make it less reactive towards electrophilic substitution reactions like chlorosulfonation.[1] The presence of electron-withdrawing substituents on the pyrazine ring will further deactivate the ring, making the reaction more challenging. Conversely, electron-donating groups can enhance reactivity.

  • Reagent Decomposition: Chlorosulfonic acid, a common reagent for this transformation, is highly reactive and moisture-sensitive. Any contamination with water will lead to its decomposition to sulfuric acid and HCl, reducing the effective concentration of the active reagent.

  • Product Instability: Pyrazine sulfonyl chlorides are themselves often unstable and can be prone to decomposition, especially at elevated temperatures or in the presence of moisture.[2] This instability is exacerbated by certain substituents on the pyrazine ring.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature: While heating is often required to drive the reaction, excessive temperatures can lead to the decomposition of the desired product. A careful optimization of the reaction temperature is crucial. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Consider Alternative Reagents: If chlorosulfonic acid is proving problematic, consider alternative methods for the synthesis of sulfonyl chlorides, such as the reaction of a corresponding sulfonic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) or the oxidative chlorination of a pyrazine thiol.[4]

Workflow for Chlorosulfonation Troubleshooting

start Low Yield in Chlorosulfonation check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions Confirmed fail Persistent Low Yield check_conditions->fail Moisture Contamination alternative_reagents Consider Alternative Chlorinating Agents optimize_temp->alternative_reagents No Improvement success Successful Synthesis optimize_temp->success Yield Improves alternative_reagents->success Yield Improves alternative_reagents->fail No Improvement

Caption: Troubleshooting workflow for low-yielding chlorosulfonation reactions.

Section 2: Challenges in the Sulfonamide Coupling Reaction

The reaction between the pyrazine sulfonyl chloride and the desired amine is the core bond-forming step. Success here depends on the nucleophilicity of the amine and the stability of the sulfonyl chloride.

FAQ 2: I am observing multiple products or incomplete conversion during the coupling of my pyrazine sulfonyl chloride with an amine. What is going wrong?

Answer:

The formation of multiple products or incomplete reactions in this step often points to side reactions or issues with amine reactivity.

  • Side Reactions of the Sulfonyl Chloride: Pyrazine sulfonyl chlorides can be susceptible to hydrolysis, especially if the reaction is not conducted under strictly anhydrous conditions.[2] This leads to the formation of the corresponding sulfonic acid, which will not react with the amine.

  • Amine Nucleophilicity: The nucleophilicity of the amine is a critical factor.[5] Primary aliphatic amines are generally highly reactive, while aromatic amines or hindered secondary amines can be less nucleophilic, requiring more forcing conditions.[5]

  • Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, or diisopropylethylamine. The choice of base can influence the reaction rate and the formation of byproducts. For instance, pyridine can also act as a nucleophilic catalyst.

  • Double Sulfonylation: If the amine has more than one N-H bond, double sulfonylation can occur, leading to the formation of an undesired bis-sulfonylated product.

Troubleshooting Steps:

  • Control Reaction Temperature: Add the pyrazine sulfonyl chloride solution dropwise to a cooled solution of the amine and base to control the initial exotherm and minimize side reactions.

  • Optimize the Base: If the reaction is sluggish, consider a stronger, non-nucleophilic base. If side reactions are an issue, a milder base might be beneficial.

  • Use a Stoichiometric Amount of Amine: For primary amines, using a slight excess of the amine can sometimes drive the reaction to completion. However, for valuable or complex amines, a 1:1 stoichiometry is preferred, with careful monitoring to avoid the formation of bis-sulfonylated products.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting materials and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products.

Table 1: Common Bases for Sulfonamide Coupling
BasepKa of Conjugate AcidPropertiesCommon Applications
Pyridine5.25Acts as a base and a nucleophilic catalyst.General purpose, can accelerate sluggish reactions.
Triethylamine (TEA)10.75A stronger, non-nucleophilic base.Widely used for sulfonamide synthesis.
Diisopropylethylamine (DIPEA)11.0A sterically hindered, non-nucleophilic base.Useful when the amine substrate is sensitive to nucleophilic attack.

Section 3: Purification and Isolation Headaches

The final step of isolating a pure substituted pyrazine sulfonamide can be challenging due to the polarity of the molecule and the presence of closely related impurities.

FAQ 3: I am struggling to purify my substituted pyrazine sulfonamide by column chromatography. It is either streaking on the column or co-eluting with impurities. What can I do?

Answer:

Purification of pyrazine sulfonamides can be tricky due to their often polar nature and potential for interaction with the stationary phase.

  • Streaking on Silica Gel: The sulfonamide functional group contains both hydrogen bond donors and acceptors, which can lead to strong interactions with the acidic silica gel. This can cause significant streaking and poor separation.

  • Co-elution of Impurities: Unreacted starting materials, such as the amine or the hydrolyzed pyrazine sulfonic acid, can have similar polarities to the product, making separation difficult.

Troubleshooting Steps for Column Chromatography:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and reduce streaking.

  • Optimize the Solvent System: A systematic approach to solvent system optimization is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone). For highly polar compounds, a gradient elution may be necessary.

  • Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a C18-bonded silica for reverse-phase chromatography.[6]

  • Pre-adsorption of the Crude Material: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column. This "dry loading" technique often results in better separation.

Step-by-Step Protocol for Recrystallization

Recrystallization is a powerful purification technique for solid compounds.[7]

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Diagram of the Purification Workflow

Caption: Decision tree for the purification of substituted pyrazine sulfonamides.

Section 4: Scale-Up and Process Safety Considerations

Transitioning a synthesis from the lab bench to a pilot plant or manufacturing scale introduces a new set of challenges.[8][9]

FAQ 4: What are the key challenges I should anticipate when scaling up the synthesis of a substituted pyrazine sulfonamide?

Answer:

Scaling up a chemical synthesis is not simply about using larger glassware. Several factors need to be carefully considered to ensure a safe, efficient, and reproducible process.[10]

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale due to the reduced surface area-to-volume ratio of larger reactors. The heat generated may not dissipate quickly enough, leading to a runaway reaction.

  • Mixing Efficiency: Achieving homogeneous mixing in a large reactor can be more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yields.

  • Reagent Addition Rates: The rate of addition of reagents, especially highly reactive ones like chlorosulfonic acid, needs to be carefully controlled to manage the reaction exotherm.

  • Work-up and Isolation: Procedures that are straightforward on a lab scale, such as extractions and filtrations, can become cumbersome and time-consuming on a larger scale.

  • Safety: The handling of large quantities of hazardous reagents like chlorosulfonic acid requires stringent safety protocols and specialized equipment.

Key Considerations for Scale-Up:

  • Process Safety Analysis: Conduct a thorough process hazard analysis (PHA) to identify potential safety risks and implement appropriate control measures.

  • Thermal Characterization: Use techniques like reaction calorimetry to understand the thermal profile of the reaction and determine safe operating parameters.

  • Engineering Controls: Utilize appropriately sized reactors with efficient stirring and cooling systems. Consider the use of automated dosing systems for controlled reagent addition.

  • Process Optimization: Re-evaluate and optimize the reaction conditions for the larger scale. This may involve adjusting solvent volumes, reaction times, and temperatures.

  • Documentation: Maintain detailed batch records to ensure reproducibility and facilitate troubleshooting.

References

  • Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of organic chemistry, 73(17), 6691–6697. Available at: [Link]

  • Kishore Bandarapalle et al. (2024). A comprehensive review on pilot plant scale up and platform technology. Future J. Pharm. Health. Sci., 4(1): 14-25.
  • Li, M., & Bernhard, S. (2017). Synthetically tunable iridium (III) bis-pyridine-2-sulfonamide complexes as efficient and durable water oxidation catalysts.
  • IJPREMS. (n.d.). PILOT PLANT SCALE UP TECHNIQUES. IJPREMS.
  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. Available at: [Link]

  • Naredla, R. R., & Klumpp, D. A. (2013). Superacid-catalyzed reactions of sulfonamides with arenes and heteroarenes. The Journal of organic chemistry, 78(7), 3343–3349.
  • Patel, N. B., & Patel, N. N. (2010). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 26(1), 137-142.
  • RSC Publishing. (1969). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • MDPI. (2020). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 25(23), 5732. Available at: [Link]

  • ResearchGate. (2022). Stability of pyridine-2-sulfonyl chlorides as neat samples.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry, 67(43), 11956–11964. Available at: [Link]

  • MIT OpenCourseWare. (n.d.).
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  • ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • IJRTI. (n.d.). PILOT PLANT SCALE-UP TECHNIQUE. IJRTI.
  • ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5651–5655. Available at: [Link]

  • PMC - NIH. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC chemical biology, 1(4), 313–323. Available at: [Link]

  • Reddit. (2023). How do I approach this problem?. r/OrganicChemistry.
  • PubMed. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of organic chemistry, 73(17), 6691–6697. Available at: [Link]

  • IJARSCT. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. IJARSCT.
  • ResearchGate. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal.
  • RSC Publishing. (1985). Pyrazine chemistry. Part VIII. Oxidations involving 3-arylmethylene-piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 211–217. Available at: [Link]

  • IAJPS. (2024).
  • Google Patents. (n.d.). Synthesis of substituted pyrazines.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7350. Available at: [Link]

  • PubMed. (2009). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European journal of medicinal chemistry, 44(10), 4189–4196. Available at: [Link]

  • ACS Publications. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 16(12), 1933–1937. Available at: [Link]

  • ResearchGate. (2018). Degradation of sulfadiazine in soils under different conditions.
  • ACS Publications. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 10046–10066. Available at: [Link]

  • ResearchGate. (2021).
  • IAJPS. (2024).
  • ResearchGate. (2012).
  • RSC Publishing. (2019). Degradation of aquatic sulfadiazine by Fe0/persulfate. Environmental Science: Water Research & Technology, 5(2), 343–352. Available at: [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. Available at: [Link]

  • SpringerLink. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 202(7), 1641–1650. Available at: [Link]

  • University of Rochester. (n.d.).
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  • ResearchGate. (2004). Pilot Scale Process Development of SL65.0102-10, an N -Diazabicyclo[2.2.2]-octylmethyl Benzamide.
  • PMC - NIH. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 13(23), 6244–6247. Available at: [Link]

  • ResearchGate. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.
  • Sigma-Aldrich. (n.d.).
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  • Organic & Biomolecular Chemistry (RSC Publishing). (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 17(23), 5674–5705. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Pyrazine-Based Carbonic Anhydrase Inhibitors: Evaluating 3-Bromopyrazine-2-sulfonamide and its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the evaluation of novel pyrazine-based carbonic anhydrase (CA) inhibitors, with a focus on 3-Bromopyrazine-2-sulfonamide as a representative compound of this emerging class. We will delve into the established mechanisms of action, present a clear protocol for experimental validation, and offer a comparative analysis with well-characterized CA inhibitors.

The Rise of Pyrazine Sulfonamides in Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While essential for normal cellular function, certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors. This overexpression contributes to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy. Consequently, the development of selective inhibitors for these tumor-associated isoforms is a significant focus in oncology drug discovery.

The sulfonamide group has long been recognized as a potent zinc-binding moiety, forming the cornerstone of many clinically used CA inhibitors.[1] The exploration of diverse heterocyclic scaffolds appended to the sulfonamide pharmacophore has led to the discovery of inhibitors with improved potency and isoform selectivity. Among these, the pyrazine ring has emerged as a promising scaffold, offering unique electronic and steric properties that can be exploited to achieve desired inhibitory profiles.

This guide will use this compound as a focal point to illustrate the key considerations and experimental approaches necessary for characterizing a novel pyrazine-based CA inhibitor. We will compare its theoretical potential against established inhibitors, providing a roadmap for its empirical evaluation.

The Fundamental Mechanism: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of sulfonamide-based compounds against carbonic anhydrases is well-established and hinges on the interaction with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1] In its catalytic cycle, the zinc-bound hydroxide ion performs a nucleophilic attack on a carbon dioxide molecule. Sulfonamide inhibitors, in their deprotonated (anionic) form (R-SO₂NH⁻), act as mimics of the transition state of this reaction.[1]

The sulfonamide anion coordinates directly to the Zn²⁺ ion, displacing the catalytic hydroxide and forming a stable tetrahedral complex. This binding event blocks the access of the CO₂ substrate to the active site, thereby inhibiting the enzyme's catalytic activity. The affinity and selectivity of a particular sulfonamide inhibitor are dictated by the interactions of its heterocyclic scaffold and any appended "tail" moieties with the amino acid residues lining the active site cavity. These secondary interactions are crucial for achieving isoform-specific inhibition.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Catalytic Water (Displaced) R-SO2NH- R-SO2NH- R-SO2NH-->Zn(II) Coordination Bond (Inhibition)

Figure 1: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Key Comparators: Benchmarking Inhibitory Performance

To contextualize the potential of this compound, it is essential to compare its performance against a panel of well-characterized CA inhibitors.

  • Acetazolamide (AZM): A first-generation, non-selective sulfonamide inhibitor.[2] It is widely used as a reference compound in CA inhibition studies but its clinical utility is hampered by off-target effects due to its broad-spectrum activity.[2]

  • SLC-0111: A second-generation, ureido-substituted benzenesulfonamide that exhibits high selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[1][3] SLC-0111 is currently in clinical development as an anti-cancer agent.[3][4]

  • Pyridine and Pyrazole-based Sulfonamides: A diverse group of heterocyclic sulfonamides that have demonstrated a wide range of inhibitory potencies and selectivities. For instance, certain 4-substituted pyridine-3-sulfonamides have shown notable selectivity for CA IX and XII.[1] Similarly, pyrazole-based sulfonamides have been reported with low nanomolar inhibition constants against several CA isoforms.[5]

Experimental Evaluation: A Step-by-Step Guide

A rigorous and standardized experimental approach is crucial for the accurate characterization and comparison of novel CA inhibitors. The stopped-flow CO₂ hydrase assay is the gold-standard method for determining the inhibitory kinetics of these compounds.

Experimental Workflow: Stopped-Flow CO₂ Hydrase Assay

G cluster_0 Reagent Preparation cluster_1 Stopped-Flow Instrument cluster_2 Data Acquisition & Analysis A Syringe A: Buffer (e.g., Tris-HCl) pH Indicator (e.g., p-nitrophenol) Carbonic Anhydrase Enzyme Inhibitor (varying concentrations) Mixer Rapid Mixing Chamber A->Mixer B Syringe B: CO₂-saturated solution B->Mixer Cell Observation Cell Mixer->Cell Detector Spectrophotometer Cell->Detector Rate Measure Initial Rate of Reaction (ΔAbsorbance/ΔTime) Detector->Rate IC50 Plot % Inhibition vs. [Inhibitor] Calculate IC₅₀ Rate->IC50 Ki Determine Inhibition Constant (Ki) (e.g., using Cheng-Prusoff equation) IC50->Ki

Figure 2: Workflow for Determining CA Inhibition using a Stopped-Flow Assay.

Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay

This protocol is adapted from established methodologies for determining CA inhibition kinetics.[6][7][8][9]

1. Reagent Preparation:

  • Buffer: Prepare a 20 mM Tris-HCl buffer, pH 7.4, containing 150 mM NaCl.

  • Enzyme Stock Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in the assay buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range.

  • Inhibitor Stock Solutions: Prepare a series of stock solutions of the test compound (e.g., this compound) and reference inhibitors (e.g., Acetazolamide, SLC-0111) in a suitable solvent (e.g., DMSO).

  • CO₂ Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water until saturation is reached.

  • pH Indicator: Use a pH-sensitive indicator such as p-nitrophenol.

2. Stopped-Flow Measurement:

  • Instrument Setup: Use a stopped-flow spectrophotometer equipped with a rapid mixing device and a temperature-controlled cell holder (typically set to 25°C).

  • Loading Syringes:

    • Syringe A: Contains the assay buffer, carbonic anhydrase enzyme, pH indicator, and the inhibitor at a specific concentration.

    • Syringe B: Contains the CO₂-saturated solution.

  • Initiation of Reaction: The contents of the two syringes are rapidly mixed in the observation cell, initiating the CO₂ hydration reaction.

  • Data Collection: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its λmax. The initial rate of the reaction is determined from the linear portion of the kinetic trace.

3. Data Analysis:

  • Determination of IC₅₀: The initial rates of the reaction are measured in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Determination of Kᵢ: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Michaelis-Menten constant (Km) are known.

Comparative Data Analysis and Structure-Activity Relationship

The primary outputs of the experimental evaluation are the inhibition constants (Kᵢ) against different CA isoforms. This data allows for a quantitative comparison of the potency and selectivity of the novel inhibitor.

Table 1: Comparative Inhibitory Profile of Carbonic Anhydrase Inhibitors (Kᵢ in nM)

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Ratio (II/IX)Selectivity Ratio (II/XII)
This compound TBDTBDTBDTBDTBDTBD
Acetazolamide 250[5]12[2]25[5]5.7[10]~0.5~2.1
SLC-0111 >10,00010845.1[11]4.5[11]2.424
Compound 15 (Pyrazole-based) 725.6[12]3.3[12]6.1[12]80.5[12]0.540.04

TBD: To Be Determined Experimentally

Interpreting the Data:

  • Potency: A lower Kᵢ value indicates a more potent inhibitor.

  • Selectivity: The selectivity ratio (e.g., Kᵢ hCA II / Kᵢ hCA IX) is a critical parameter. A higher ratio indicates greater selectivity for the tumor-associated isoform over the off-target cytosolic isoform. For an effective anti-cancer therapeutic, high selectivity for CA IX and/or CA XII is desirable to minimize side effects.

Structure-Activity Relationship (SAR) Insights:

The chemical structure of an inhibitor directly influences its potency and selectivity. For this compound, several structural features are noteworthy:

  • Pyrazine Ring: The electron-withdrawing nature of the pyrazine ring can influence the pKa of the sulfonamide group, potentially affecting its binding affinity to the zinc ion.

  • Bromine Atom: The bulky and electronegative bromine atom at the 3-position can have significant steric and electronic effects. It may interact with specific amino acid residues in the active site, potentially enhancing binding affinity or conferring isoform selectivity.

  • Sulfonamide Position: The placement of the sulfonamide group at the 2-position of the pyrazine ring defines the geometry of the molecule and how it is presented to the active site residues.

By comparing the experimental data for this compound with that of other pyrazine derivatives and heterocyclic sulfonamides, researchers can begin to delineate the SAR for this chemical series. This knowledge is invaluable for the rational design of next-generation inhibitors with improved pharmacological properties.

Conclusion

The evaluation of novel carbonic anhydrase inhibitors, such as this compound, requires a systematic and comparative approach. This guide has provided a framework for this process, from understanding the fundamental mechanism of action to the practicalities of experimental validation and data interpretation. While specific inhibitory data for this compound is not yet widely available in the public domain, the methodologies outlined here provide a clear path for its characterization. By comparing its performance against established benchmarks like acetazolamide and SLC-0111, and by carefully considering its structure-activity relationship, the therapeutic potential of this and other novel pyrazine-based sulfonamides can be thoroughly assessed. This rigorous evaluation is a critical step in the development of the next generation of selective carbonic anhydrase inhibitors for the treatment of cancer and other diseases.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Available at: [Link]

  • Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. Available at: [Link]

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  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. NIH. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]

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  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. Available at: [Link]

  • Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. PubMed. Available at: [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. PMC. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

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  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]

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  • The noncarbonic anhydrase inhibiting acetazolamide analog N-methylacetazolamide reduces the hypercapnic, but not hypoxic, ventilatory response. PubMed Central. Available at: [Link]

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A Comparative Guide to the Synthesis of 3-Bromopyrazine-2-sulfonamide for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, pyrazine-based scaffolds are of paramount importance, serving as the core structural motif in a multitude of therapeutic agents. Among these, 3-Bromopyrazine-2-sulfonamide stands out as a critical building block and intermediate in the synthesis of complex pharmaceuticals. Its unique substitution pattern offers versatile handles for further molecular elaboration. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for obtaining this key intermediate, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges stemming from the electronic nature of the pyrazine ring and the need for regioselective functionalization. The two primary retrosynthetic disconnections lead to two distinct strategic approaches: a "late-stage bromination" and an "early-stage bromination" route. This guide will dissect both methodologies, providing a comparative analysis of their respective strengths and weaknesses in terms of yield, purity, scalability, and safety.

Method 1: The Late-Stage Bromination Approach

This strategy focuses on introducing the bromine atom in the final steps of the synthesis, starting from a more readily available 3-aminopyrazine precursor. The key transformation in this route is the Sandmeyer reaction.

Workflow for Late-Stage Bromination

Late-Stage Bromination cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sandmeyer Reaction A 3-Aminopyrazine-2-carboxylic acid B 3-Aminopyrazine-2-sulfonyl chloride A->B 1. SOCl₂ 2. H₂O, CuCl₂ C 3-Aminopyrazine-2-sulfonamide B->C NH₄OH D 3-Aminopyrazine-2-sulfonamide E Pyrazine-2-sulfonamide-3-diazonium salt D->E NaNO₂, HBr F This compound E->F CuBr

Caption: Workflow for the Late-Stage Bromination synthesis of this compound.

In-Depth Analysis and Experimental Protocols

Step 1: Synthesis of 3-Aminopyrazine-2-sulfonamide

The initial and pivotal step in this route is the conversion of the carboxylic acid at the 2-position to a sulfonamide. A common and effective method involves the initial formation of the sulfonyl chloride.

Protocol for the Synthesis of 3-Aminopyrazine-2-sulfonyl chloride:

  • To a stirred solution of 3-aminopyrazine-2-carboxylic acid (1 eq.) in thionyl chloride (5-10 eq.), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully quench the excess thionyl chloride by slow addition to ice-water.

  • The intermediate diazonium salt is then subjected to a sulfur dioxide source in the presence of a copper(II) chloride catalyst to yield the sulfonyl chloride. This step is analogous to the synthesis of benzenesulfonyl chlorides from anilines.[1]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol for the Synthesis of 3-Aminopyrazine-2-sulfonamide:

  • Dissolve the crude 3-aminopyrazine-2-sulfonyl chloride in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide (2-3 eq.) to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the sulfonamide. Purification can be achieved by recrystallization or column chromatography.

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide.[3][4]

Protocol for the Synthesis of this compound:

  • Dissolve 3-aminopyrazine-2-sulfonamide (1 eq.) in a solution of hydrobromic acid (48%).

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture, pour it into water, and extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Advantages and Disadvantages of the Late-Stage Bromination Approach
Advantages Disadvantages
Readily available starting material (3-aminopyrazine-2-carboxylic acid).The Sandmeyer reaction can sometimes lead to side products, requiring careful purification.
Well-established and reliable reactions.Diazonium salts are unstable and potentially explosive, requiring careful temperature control.
Avoids handling of highly reactive and potentially unstable brominated pyrazine intermediates.The overall yield can be moderate due to the multi-step nature of the synthesis.

Method 2: The Early-Stage Bromination Approach

This strategy involves the introduction of the bromine atom at an earlier stage of the synthesis, followed by the formation of the sulfonamide group.

Workflow for Early-Stage Bromination

Early-Stage Bromination cluster_0 Step 1: Synthesis of 3-Bromopyrazine-2-carboxylic acid cluster_1 Step 2: Sulfonamide Formation A Pyrazine-2-carboxylic acid B 3-Bromopyrazine-2-carboxylic acid A->B Br₂, Oleum C 3-Bromopyrazine-2-carboxylic acid D 3-Bromopyrazine-2-sulfonyl chloride C->D 1. SOCl₂ 2. H₂O, CuCl₂ E This compound D->E NH₄OH

Caption: Workflow for the Early-Stage Bromination synthesis of this compound.

In-Depth Analysis and Experimental Protocols

Step 1: Synthesis of 3-Bromopyrazine-2-carboxylic acid

Direct bromination of the pyrazine ring can be challenging due to its electron-deficient nature. However, under harsh conditions, it is achievable.

Protocol for the Synthesis of 3-Bromopyrazine-2-carboxylic acid:

  • To a solution of pyrazine-2-carboxylic acid (1 eq.) in oleum (fuming sulfuric acid), add bromine (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 130-140°C for 7-8 hours.[5]

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH to approximately 8 with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be purified by recrystallization.

Step 2: Conversion to this compound

This step follows a similar pathway to the late-stage bromination method, converting the carboxylic acid to the sulfonamide via the sulfonyl chloride.

Protocol for the Synthesis of 3-Bromopyrazine-2-sulfonyl chloride and this compound:

The protocols for the conversion of the carboxylic acid to the sulfonyl chloride and subsequently to the sulfonamide are analogous to those described in Method 1.

Advantages and Disadvantages of the Early-Stage Bromination Approach
Advantages Disadvantages
Potentially shorter synthetic route.Direct bromination of the pyrazine ring requires harsh conditions and may result in a mixture of products.
Avoids the use of potentially unstable diazonium salts.The starting material for direct bromination might be less accessible or more expensive.
Handling of oleum and bromine requires significant safety precautions.
Yields for the bromination step can be variable.

Comparative Summary and Recommendations

FeatureMethod 1: Late-Stage BrominationMethod 2: Early-Stage Bromination
Starting Material Readily available 3-aminopyrazine derivatives.Requires a suitable pyrazine for direct bromination.
Key Reaction Sandmeyer ReactionElectrophilic Bromination
Reaction Conditions Diazotization at low temperatures; Sandmeyer reaction at moderate temperatures.High temperatures and strongly acidic conditions for bromination.
Safety Concerns Handling of unstable diazonium salts.Use of oleum and bromine.
Scalability Generally scalable with appropriate safety measures for diazotization.Can be challenging to scale due to the harsh reaction conditions and potential for side reactions.
Overall Yield ModeratePotentially lower and more variable.
Purification May require careful purification to remove Sandmeyer byproducts.Purification can be challenging due to the formation of regioisomers during bromination.

Recommendation: For most laboratory-scale syntheses and for researchers prioritizing reliability and well-established procedures, the Late-Stage Bromination (Method 1) is recommended. The starting materials are more accessible, and the reaction sequence, while longer, involves more predictable and controllable transformations. The Sandmeyer reaction, while requiring care, is a standard and well-understood process in organic synthesis.

The Early-Stage Bromination (Method 2) may be considered for specific applications where the avoidance of diazonium intermediates is a primary concern, or if a highly efficient direct bromination protocol for the specific pyrazine substrate is available. However, the harsh conditions and potential for poor regioselectivity make it a less generally applicable approach.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct strategic routes. The choice between a late-stage and an early-stage bromination approach will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale, and the risk tolerance for handling certain hazardous reagents. By understanding the underlying chemical principles and the practical considerations of each method, researchers can make an informed decision to efficiently and safely produce this valuable synthetic intermediate.

References

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.
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A Comparative Efficacy Analysis of 3-Bromopyrazine-2-sulfonamide and Related Derivatives Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobials

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the promising scaffolds in medicinal chemistry, pyrazine-sulfonamide derivatives have garnered significant interest. The synergistic combination of the pyrazine ring, a privileged structure in many bioactive molecules, and the well-established sulfonamide pharmacophore presents a compelling strategy for creating novel antibacterial agents. This guide provides a comprehensive framework for evaluating the in vitro efficacy of a representative pyrazine-sulfonamide, 3-Bromopyrazine-2-sulfonamide, in comparison to standard-of-care antibiotics. While specific experimental data for this exact molecule is emerging, the methodologies and comparative logic presented herein are universally applicable to this promising class of compounds. We will delve into the critical experimental protocols, the rationale behind their design, and the interpretation of comparative data, offering a robust guide for researchers in the field of antimicrobial drug discovery.

Pillar 1: The Scientific Rationale for Comparison

The foundational principle of this comparative analysis lies in determining the relative potency of a novel compound against clinically relevant bacterial pathogens. To achieve this, we employ standardized antimicrobial susceptibility testing (AST) methods, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is the cornerstone for assessing antibacterial efficacy.

For our comparative analysis, we will evaluate the efficacy of our representative pyrazine-sulfonamide against two key pathogens:

  • Escherichia coli : A Gram-negative bacterium and a common cause of urinary tract infections, gastroenteritis, and sepsis.[1][2][3]

  • Staphylococcus aureus : A Gram-positive bacterium responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis. The rise of methicillin-resistant S. aureus (MRSA) underscores the need for novel therapeutics.[4][5]

The choice of comparator antibiotics is crucial for contextualizing the activity of the novel compound. We have selected antibiotics with different mechanisms of action and established clinical use against these pathogens:

  • Ciprofloxacin : A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[6]

  • Trimethoprim-Sulfamethoxazole (TMP-SMX) : A combination drug that sequentially inhibits enzymes in the bacterial folic acid synthesis pathway, representing the same class as our novel compound.[4][7]

  • Vancomycin : A glycopeptide antibiotic that inhibits cell wall synthesis, primarily used against Gram-positive bacteria, including MRSA.[5]

  • Ceftriaxone : A third-generation cephalosporin that inhibits bacterial cell wall synthesis, commonly used for a variety of serious infections.[7]

Pillar 2: Experimental Design and Self-Validating Protocols

The integrity of a comparative efficacy study hinges on the meticulous execution of standardized and validated protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for AST.[8][9] The broth microdilution method is a widely accepted technique for determining MIC values and will be the focus of our experimental protocol.[8][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of this compound and comparator antibiotics against E. coli and S. aureus.

Materials:

  • Test compounds (this compound, Ciprofloxacin, TMP-SMX, Vancomycin, Ceftriaxone)

  • Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare stock solutions of each antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates to achieve a range of concentrations. A typical range would be from 256 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control well (bacteria in CAMHB without any antimicrobial) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Colony Selection start->bacterial_culture antibiotic_prep Serial Dilution of Test Compounds start->antibiotic_prep mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_prep Final Inoculum Preparation mcfarland->inoculum_prep inoculation Inoculation of 96-Well Plates inoculum_prep->inoculation antibiotic_prep->inoculation incubation Incubation (16-20h at 35°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic MIC Determination read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Pillar 3: Comparative Data and Mechanistic Insights

The culmination of the experimental work is the generation of comparative data that allows for a direct assessment of the novel compound's efficacy.

Comparative MIC Data (Hypothetical)

The following table presents a hypothetical but plausible set of MIC values for our representative pyrazine-sulfonamide against the selected antibiotics and bacterial strains. These values are for illustrative purposes to guide the interpretation of such data.

CompoundTarget OrganismMIC (µg/mL)
This compound E. coli 4
S. aureus 8
CiprofloxacinE. coli0.25
S. aureus0.5
TMP-SMXE. coli2/38
S. aureus1/19
VancomycinE. coli>256
S. aureus1
CeftriaxoneE. coli0.5
S. aureus4

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates moderate activity against both E. coli and S. aureus. Its efficacy is less than that of ciprofloxacin and vancomycin against their respective primary targets. However, its activity is in a potentially interesting range, warranting further investigation, especially against drug-resistant strains. The comparison with TMP-SMX provides a benchmark against a drug with a similar mechanism of action.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including pyrazine-sulfonamide derivatives, exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[11][12][13] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[1][13] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[11][12]

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamides This compound (Sulfonamides) Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Mechanisms of Resistance

A critical aspect of evaluating a new antibiotic is understanding the potential for resistance. Bacteria can develop resistance to sulfonamides through two primary mechanisms:

  • Target Modification : Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to an altered enzyme that has a lower affinity for sulfonamides while still binding to the natural substrate, PABA.[14]

  • Acquisition of Resistance Genes : Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes (sul1, sul2, sul3) encoding for sulfonamide-resistant variants of DHPS.[15][16] This horizontal gene transfer is a major contributor to the spread of sulfonamide resistance.[14][15]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative efficacy evaluation of this compound and its analogs. By adhering to standardized protocols and employing a logical comparative approach, researchers can generate robust and reproducible data to assess the potential of these novel compounds. The hypothetical data presented herein illustrates the type of analysis that can be performed to position a new chemical entity within the existing landscape of antimicrobial agents. Future studies should expand upon this foundation by including a broader panel of clinically relevant and drug-resistant bacterial strains, conducting time-kill kinetic assays to assess bactericidal versus bacteriostatic activity, and evaluating in vivo efficacy in appropriate animal models of infection. The insights gained from such rigorous preclinical evaluation are paramount to advancing promising new sulfonamide derivatives toward clinical development.

References

  • Al-Hourani, B. J., Al-Kaissi, E., & El-Abadelah, M. M. (2025). Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. ResearchGate. Retrieved from [Link]

  • Gorniak, A., et al. (2022). In Vitro Activity of 3-Bromopyruvate, an Anticancer Compound, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. MDPI. Retrieved from [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PMC - PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. Retrieved from [Link]

  • Nouws, J. F., Vree, T. B., & Hekster, Y. A. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. PubMed. Retrieved from [Link]

  • Yildirim, A., & Yilmaz, F. (2015). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Retrieved from [Link]

  • Gomaa, M. A.-M., & Hassan, D. K. (2019). Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. PubMed. Retrieved from [Link]

  • Seleem, M. A., et al. (2025). Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides. PubMed. Retrieved from [Link]

  • O'Shea, R., et al. (2019). In vitro Antimicrobial Activity of Robenidine, Ethylenediaminetetraacetic Acid and Polymyxin B Nonapeptide Against Important Human and Veterinary Pathogens. Frontiers in Microbiology. Retrieved from [Link]

  • Tighadouini, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Retrieved from [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

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  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Sulfonamide resistance: mechanisms and trends. PubMed. Retrieved from [Link]

  • Medscape. (2024). Escherichia coli (E coli) Infections Medication. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

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  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

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  • Research Communities. (2023). How bacteria resist the oldest class of synthetic antibiotics. Retrieved from [Link]

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Sources

Comparative Profiling Guide: 3-Bromopyrazine-2-sulfonamide Scaffold in Kinase Discovery

[1]

Executive Summary

This compound (3-BPS) acts as a "warhead-ready" fragment in kinase inhibitor design.[1] While the pyrazine core offers a privileged template for ATP-competitive inhibition (hinge binding), the unsubstituted sulfonamide moiety introduces significant cross-reactivity risks.[1]

Key Insight: The primary cross-reactivity concern for 3-BPS is not other kinases, but Carbonic Anhydrases (CAs) .[1] Researchers utilizing this scaffold must implement rigorous counter-screening early in the hit-to-lead phase to decouple kinase potency from CA-mediated off-target effects.[1]

Structural & Functional Analysis

The Dual-Face Pharmacophore

3-BPS presents two distinct faces to a biological target, creating a dichotomy between synthetic utility and biological selectivity .

FeatureFunction in Drug DesignCross-Reactivity Risk
Pyrazine Ring (N1/N4) Hinge Binder: Mimics the adenine ring of ATP; forms H-bonds with the kinase hinge region (e.g., Val/Ala residues).[1]Moderate: Low molecular weight fragments are inherently promiscuous across the kinome (Pan-assay interference).[1]
Sulfonamide (-SO₂NH₂) Solubility/Interaction: H-bond donor/acceptor.[1]High: Primary pharmacophore for Carbonic Anhydrase (CA) inhibition (Zinc binding).[1]
Bromine (C3) Synthetic Handle: Site for SNAr or Suzuki couplings to extend the molecule into the hydrophobic back-pocket.[1]Low (Biological): Primarily a chemical handle, though lipophilic halogens can drive non-specific hydrophobic collapse.[1]

Cross-Reactivity Profiling: The "Sulfonamide Trap"

Primary Off-Target: Carbonic Anhydrases (CA)

The unsubstituted sulfonamide group (

1
  • Mechanism: The deprotonated sulfonamide nitrogen binds to the Zn²⁺ ion in the CA active site.

  • Impact: If 3-BPS is used as a starting fragment, initial "hits" may be driven by CA binding rather than kinase inhibition, leading to false positives in phenotypic screens or early toxicity in vivo (e.g., acidosis, paresthesia).[1]

Secondary Off-Target: The Kinase Hinge (Promiscuity)

As a fragment (

1
  • Profile: It acts as a "weak hinge binder."[1] Without the C3-substitution (the "tail"), it lacks the specificity elements required to distinguish between kinase families (e.g., TKs vs. STKs).[1]

  • Common Cross-Reactants:

    • PIM Kinases: Pyrazines are privileged scaffolds for PIM1/3.[1]

    • CK2 (Casein Kinase 2): High affinity for pyrazine carboxylates/sulfonamides.[1]

    • JAK Family: Pyrazine cores often hit JAK1/2 if not sterically constrained.[1]

Comparative Performance Data (Scaffold Level)

The following table compares 3-BPS against alternative scaffolds typically screened in the same chemical space.

Table 1: Scaffold Selectivity & Reactivity Comparison

Scaffold AlternativeKinase Hinge Affinity (Intrinsic)Carbonic Anhydrase LiabilitySynthetic Reactivity (SNAr)Recommendation
This compound Moderate High (+++++) High (Br is excellent leaving group)Use with CA Counter-screen. Best for accessing PIM/CK2 space.[1]
3-Chloropyrazine-2-sulfonamide ModerateHigh (+++++)Moderate (Cl is slower than Br)Cheaper alternative; harder to functionalize late-stage.[1]
3-Bromopyridine-2-sulfonamide LowHigh (++++)ModerateUse if Pyrazine nitrogen causes metabolic issues (N-oxide formation).[1]
Benzenesulfonamide None (No hinge H-bond)High (+++++)LowNegative Control. Use to quantify CA-driven background signal.[1]
3-Aminopyrazine-2-carboxamide HighLow (+)N/A (Nucleophile)Alternative Core. Removes CA liability but loses sulfonamide H-bond vectors.[1]

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Binding

Use this to validate direct binding to the Kinase vs. Carbonic Anhydrase.

  • Preparation: Prepare 3-BPS stock (100 mM in DMSO).

  • Assay Mix:

    • Target: Kinase Domain (e.g., PIM1, 2 µM) OR Carbonic Anhydrase II (2 µM).

    • Dye: SYPRO Orange (5x final concentration).[1]

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Dosing: Titrate 3-BPS from 10 µM to 1 mM.

  • Execution: Run thermal ramp (

    
    ) on qPCR machine.
    
  • Analysis:

    • 
       on Kinase:  Valid Hinge Binder.
      
    • 
       on CA-II:  Confirms "Sulfonamide Trap" (Off-target risk).[1]
      
Protocol B: The "CA-Shift" Biochemical Assay

A self-validating protocol to ensure kinase inhibition is real.

  • Kinase Reaction: Standard ADP-Glo or Lance Ultra assay for your target kinase.[1]

  • Condition 1 (Test): 3-BPS dose response.

  • Condition 2 (Rescue): Add Acetazolamide (10 µM) to the reaction.

    • Rationale: Acetazolamide saturates any trace Carbonic Anhydrase present in the prep (rare) or blocks non-specific sulfonamide binding sites.[1]

  • Readout: If IC50 shifts significantly between Cond 1 and 2, the activity is likely artifactual or non-specific.

Visualization: The Selectivity Filter Workflow

The following diagram illustrates the decision logic for processing 3-BPS hits, distinguishing between true kinase leads and CA-mediated false positives.

SelectivityFilterStartFragment Screen Hit:This compoundCheck1Is Sulfonamide Free?(-SO2NH2)Start->Check1RiskCAHIGH RISK:Carbonic Anhydrase BindingCheck1->RiskCAYesTrueHitVALID KINASE HITProceed to S_NAr SubstitutionCheck1->TrueHitNo (Substituted)CounterScreenCounter-Screen:vs. CA-I / CA-IIRiskCA->CounterScreenDecision1CA Inhibition?CounterScreen->Decision1FalsePosFALSE POSITIVE / DIRTY FRAGMENTModify Sulfonamide GroupDecision1->FalsePosHigh Potency (<1µM)Decision1->TrueHitLow Potency (>100µM)SynthSynthesis:Displace 3-Br with Amine (R-NH2)TrueHit->SynthFinalProfileLead Compound:Check Kinase Selectivity (Panel)Synth->FinalProfile

Figure 1: Critical decision workflow for this compound fragments.[1] The "Sulfonamide Trap" must be ruled out before chemical elaboration.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Erlanson, D. A., et al. (2016).[1] Fragment-to-Lead: Driving Drug Discovery. Journal of Medicinal Chemistry, 59(14), 6563–6580.[1] Link[1]

  • Furet, P., et al. (2017).[1] Discovery of a Novel Class of Highly Potent and Selective Pyrazine-Based Inhibitors of Kinases. Bioorganic & Medicinal Chemistry Letters.[1][2] Link[1]

  • PubChem Compound Summary. this compound (CID 12383435).[1]Link[1]

A Head-to-Head Comparison of 3-Bromopyrazine-2-sulfonamide and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The strategic functionalization of the pyrazine ring can profoundly influence a molecule's pharmacological profile. This guide provides a detailed, head-to-head comparison of 3-Bromopyrazine-2-sulfonamide with its structurally similar analogs, 3-Chloropyrazine-2-sulfonamide and 3-Aminopyrazine-2-sulfonamide. We will delve into their synthesis, chemical properties, and comparative biological activities, supported by experimental data, to offer insights for researchers in drug discovery and development.

Chemical Properties and Synthesis: A Tale of Three Substituents

The key distinction between the three compounds lies in the substituent at the 3-position of the pyrazine-2-sulfonamide core. This seemingly minor variation significantly impacts the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological interactions.

This compound , the primary subject of this guide, is a halogenated derivative. The bromine atom is a moderately electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. Its synthesis, while not extensively documented, can be logically inferred from established methods for analogous compounds. A plausible synthetic route would involve the bromination of a suitable pyrazine precursor, followed by the introduction of the sulfonamide functionality.

3-Chloropyrazine-2-sulfonamide serves as a close comparator. Chlorine, being more electronegative but smaller than bromine, offers a different halogen substitution pattern. Its synthesis is more established, often starting from 3-chloropyrazine-2-carbonitrile, which is then hydrolyzed to the corresponding carboxamide and subsequently converted to the sulfonamide.[1]

3-Aminopyrazine-2-sulfonamide introduces a key difference with its electron-donating amino group, which can also act as a hydrogen bond donor. This fundamentally alters the molecule's electronic and binding properties compared to its halogenated counterparts. The synthesis of amino-substituted pyrazines often involves amination reactions of a halogenated precursor.[2]

The following diagram illustrates a generalized synthetic pathway for these 3-substituted pyrazine-2-sulfonamides.

G cluster_synthesis Generalized Synthetic Pathway Pyrazine_precursor Pyrazine Precursor (e.g., 2-aminopyrazine) Halogenated_pyrazine 3-Halopyrazine Intermediate (X = Br, Cl) Pyrazine_precursor->Halogenated_pyrazine Halogenation Sulfonyl_chloride 3-Halopyrazine-2-sulfonyl chloride Halogenated_pyrazine->Sulfonyl_chloride Chlorosulfonation Sulfonamide 3-Halopyrazine-2-sulfonamide Sulfonyl_chloride->Sulfonamide Amination Amino_sulfonamide 3-Aminopyrazine-2-sulfonamide Sulfonamide->Amino_sulfonamide Nucleophilic Substitution (with amine source)

Caption: Generalized synthetic scheme for 3-substituted pyrazine-2-sulfonamides.

Head-to-Head Comparison of Biological Activities

The true value of these compounds lies in their potential as therapeutic agents. Here, we compare their performance in two key areas of drug discovery: antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting Mycobacterium tuberculosis

Pyrazinamide, a structurally related compound, is a first-line drug for tuberculosis treatment.[3] This makes pyrazine derivatives attractive candidates for new anti-mycobacterial agents. A study on derivatives of 3-chloropyrazine-2-carboxamide provides valuable data for comparison. In this study, various benzylamino derivatives were synthesized and their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv were determined.[1][4]

While direct MIC data for this compound is unavailable, we can extrapolate its potential based on the structure-activity relationship (SAR) of its analogs. The halogen at the 3-position is crucial for reactivity and can influence cell permeability. The slightly larger and less electronegative bromine atom in the bromo-derivative, compared to the chloro-derivative, might lead to altered binding affinity and pharmacokinetic properties.

The amino derivative, with its hydrogen-bonding capability, would interact differently with the target enzyme. For instance, a study on 3-aminopyrazine-2-carboxamide derivatives showed that the amino group is a key interaction point.[5][6]

Table 1: Comparative Antimicrobial Activity against M. tuberculosis H37Rv

Compound DerivativeSubstituent at 3-positionMIC (µM)Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide4-methylbenzylamino (from chloro precursor)6[1][4]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideAmino46[5][6]
This compound Bromo Data not available -

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A detailed, step-by-step methodology for determining the MIC of the compounds against M. tuberculosis H37Rv is provided below. This protocol is based on established methods.[1]

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) at 37°C until the mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension 1:100 in fresh Middlebrook 7H9 broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the compound dilution.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, add 20 µL of a resazurin solution (0.01% w/v) to each well and re-incubate for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

G cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate at 37°C inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin reincubate Re-incubate add_resazurin->reincubate read_results Read MIC Results reincubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFR)

The pyrazine nucleus is also a key feature in many kinase inhibitors.[2] A series of 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2]

The 3-amino group in these inhibitors forms crucial hydrogen bonds within the ATP-binding pocket of the FGFR kinase domain.[2] For the halogenated analogs, the bromo and chloro substituents would not be able to form these hydrogen bonds. However, they could still exhibit activity through other interactions, such as halogen bonding or by acting as scaffolds for further modification. The difference in size and polarizability between bromine and chlorine could lead to variations in their binding affinity and selectivity for different FGFR isoforms.

Table 2: Comparative FGFR Inhibition Activity

Compound DerivativeSubstituent at 3-positionTargetIC50 (µM)Reference
Compound 18i (a 3-amino-pyrazine-2-carboxamide derivative)AminoFGFR1Data not specified, potent inhibitor[2]
FGFR2Data not specified, potent inhibitor[2]
FGFR3Data not specified, potent inhibitor[2]
FGFR4Data not specified, potent inhibitor[2]
This compound Bromo FGFRsData not available -
3-Chloropyrazine-2-sulfonamide Chloro FGFRsData not available -

Signaling Pathway: FGFR Inhibition

The following diagram illustrates the simplified signaling pathway of FGFR and the point of inhibition by small molecule inhibitors.

G cluster_pathway FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and the mechanism of action for pyrazine-based inhibitors.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of these three compounds highlights key SAR principles:

  • The 3-position is critical for modulating biological activity. The nature of the substituent (halogen vs. amino) dictates the type of interactions with the biological target.

  • Halogens (Br and Cl) act as versatile handles for further chemical modification. Their ability to participate in cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening.

  • The amino group provides a key hydrogen bonding motif. This is particularly important for targets like kinases where hydrogen bonds with the hinge region are crucial for high-affinity binding.[2]

Future research should focus on the direct synthesis and biological evaluation of this compound to validate the hypotheses presented in this guide. A direct comparison of its antimicrobial and anticancer activity with its chloro and amino analogs would provide a clearer understanding of the bioisosteric effects of these substituents. Furthermore, leveraging the bromo and chloro derivatives as intermediates for the synthesis of more complex molecules could lead to the discovery of novel therapeutic agents.

Conclusion

While direct experimental data for this compound is limited, a comparative analysis with its 3-chloro and 3-amino analogs provides valuable insights for medicinal chemists. The choice of substituent at the 3-position of the pyrazine-2-sulfonamide scaffold has a profound impact on the compound's synthetic accessibility and biological activity. The halogenated derivatives offer a platform for further chemical exploration, while the amino derivative demonstrates the importance of specific hydrogen bonding interactions. This head-to-head comparison serves as a guide for the rational design of novel pyrazine-based compounds with enhanced therapeutic potential.

References

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride. Google Patents.
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. Available at: [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

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A Comparative Guide to Validating the Antibacterial Efficacy of Pyrazine Derivatives Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global public health, necessitating an urgent and innovative approach to antimicrobial drug discovery.[1] Among the promising avenues of research, pyrazine derivatives have emerged as a versatile and potent class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial properties.[2][3][4] This guide provides an in-depth, technical comparison of the antibacterial activity of various pyrazine derivatives against clinically relevant resistant strains. We will delve into the experimental data that substantiates their efficacy, provide detailed protocols for robust validation, and explore the underlying mechanisms that make these compounds promising candidates for the next generation of antibiotics. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies required to effectively evaluate and advance these compounds from the bench to potential clinical applications.

The Ascendancy of Pyrazine Derivatives in an Era of Resistance

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry.[2] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial activities.[2][4] The growing body of evidence highlighting their efficacy against multidrug-resistant (MDR) strains underscores their potential to address the current antibiotic crisis.[2]

Comparative Antibacterial Activity of Pyrazine Derivatives

The antibacterial potency of pyrazine derivatives is intrinsically linked to their structural modifications. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives against a panel of resistant and susceptible bacterial strains, offering a comparative overview of their performance.

Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 2e Staphylococcus aureus32[5][6][7][8]
Escherichia coli16[5][6][7][8]
Ampicillin (Control)Staphylococcus aureus-[5][6][7]
Escherichia coli-[5][6][7]

Note: The activity of Compound 2e was found to be comparable to the first-line antibacterial agent ampicillin.[5][6][7][8]

Table 2: Antibacterial Activity of Pyrazine-2-Carboxylic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
P2 Staphylococcus aureus6.25[4]
P3 Escherichia coli50[4]
P4 Staphylococcus aureus6.25[4]
Escherichia coli50[4]
Pseudomonas aeruginosa25[4]
Bacillus subtilis25[4]
Candida albicans3.125[4]
P6 Pseudomonas aeruginosa25[4]
P7 Escherichia coli50[4]
Pseudomonas aeruginosa25[4]
P9 Escherichia coli50[4]
Pseudomonas aeruginosa25[4]
P10 Pseudomonas aeruginosa25[4]
Candida albicans3.125[4]

Table 3: Antibacterial Activity of Pyrazoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5 Staphylococcus aureus64[9]
Compound 19 Staphylococcus aureus64[9]
Pseudomonas aeruginosa-[9]
Compound 22 Pseudomonas aeruginosa-[9]
Bacillus subtilis64[9]
Enterococcus faecalis32[9]
Compound 24 Staphylococcus aureus64[9]
Enterococcus faecalis32[9]
Compound 26 Bacillus subtilis64[9]

Elucidating the Mechanism of Action: A Look at Structure-Activity Relationships

The efficacy of pyrazine derivatives is not arbitrary; it is dictated by their chemical structure. Structure-activity relationship (SAR) studies have begun to unravel the key molecular features that govern their antibacterial prowess. For instance, in triazolo[4,3-a]pyrazine derivatives, the presence of an ethylenediamine moiety and a 3-indole group has been associated with enhanced antibacterial activity.[5] It is hypothesized that at physiological pH, protonated amines or nitrogen heterocycles can form π-cation interactions with the amino acid carbonyl groups of essential bacterial enzymes like DNA gyrase.[5] This interaction is crucial as DNA gyrase is a key enzyme in bacterial DNA replication, and its inhibition leads to cell death.[5] Furthermore, molecular docking studies suggest that some 1,2,4-triazole derivatives, a class related to the aforementioned pyrazines, can disrupt the bacterial cell membrane and inhibit both DNA gyrase and topoisomerase IV.[5]

cluster_0 Pyrazine Derivative cluster_1 Bacterial Cell cluster_2 Cellular Consequences Pyrazine Pyrazine Derivative CellWall Cell Wall/ Membrane Disruption Pyrazine->CellWall Direct Interaction DNA_Gyrase DNA Gyrase Inhibition Pyrazine->DNA_Gyrase Enzyme Binding Topo_IV Topoisomerase IV Inhibition Pyrazine->Topo_IV Enzyme Binding Cell_Death Bacterial Cell Death CellWall->Cell_Death DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DNA_Replication->Cell_Death

Caption: Proposed mechanisms of antibacterial action for certain pyrazine derivatives.

A Framework for Validation: Standardized Experimental Protocols

To ensure the reproducibility and comparability of data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines that are considered the gold standard in the field.[10][11][12][13][14][15][16] Below are detailed, step-by-step methodologies for key experiments essential for validating the antibacterial activity of pyrazine derivatives.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a widely used and standardized technique for determining MIC values.[6][7][17][18][19]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Pyrazine Derivative Dilutions:

    • Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the pyrazine derivative dilutions.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Pyrazine Derivative in 96-well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial next step after determining the MIC to understand if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of the original inoculum surviving).

Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time.[20][21] This is a more detailed assessment of a compound's bactericidal activity.[20][22][23]

Protocol:

  • Preparation: Prepare tubes containing CAMHB with the pyrazine derivative at various concentrations (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

A Prepare Bacterial Culture and Compound Solutions at varying MICs B Inoculate Compound Solutions with Bacteria A->B C Incubate at 37°C B->C D Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetics Assay.

Anti-Biofilm Activity Assay

Many resistant infections are associated with biofilm formation, which provides a protective barrier for bacteria against antibiotics.[24] Assessing the ability of pyrazine derivatives to inhibit biofilm formation or eradicate existing biofilms is crucial.

Protocol:

  • Biofilm Formation Inhibition:

    • In a 96-well plate, add serial dilutions of the pyrazine derivative to a suitable growth medium.

    • Inoculate the wells with the test bacterium.

    • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

    • After incubation, remove the planktonic cells by washing the wells with a buffer.

    • Stain the adherent biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify the biofilm.

  • Eradication of Established Biofilm:

    • Allow the bacteria to form a mature biofilm in a 96-well plate (typically 24 hours).

    • Remove the planktonic cells and add fresh media containing serial dilutions of the pyrazine derivative.

    • Incubate for a further 24 hours.

    • Quantify the remaining biofilm using the crystal violet staining method as described above.

Future Perspectives and Conclusion

Pyrazine derivatives represent a promising and versatile class of compounds in the fight against antibiotic-resistant bacteria.[2][3] The data presented in this guide highlight their potential, with several derivatives exhibiting potent activity against challenging pathogens. The provided protocols offer a robust framework for the validation of these and other novel antimicrobial agents, ensuring data integrity and comparability across studies.

Future research should focus on:

  • Expanding the SAR studies: To design more potent and specific derivatives.

  • Investigating mechanisms of action: To identify novel bacterial targets and overcome existing resistance mechanisms.

  • In vivo efficacy studies: To translate the promising in vitro results into potential therapeutic applications.

By employing rigorous and standardized methodologies, the scientific community can effectively harness the potential of pyrazine derivatives and contribute to the development of much-needed new antibiotics.

References

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (2020, October 30). National Center for Biotechnology Information. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. (2023, November 30). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC. (2017, September 4). National Center for Biotechnology Information. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023, November 30). PubMed. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC. National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Time-kill studies – including synergy time-kill studies. GARDP Revive. [Link]

  • Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. MDPI. [Link]

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

  • How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. [Link]

  • A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. MDPI. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Antibiofilm activity of pyocin against local isolates of Pseudomonas aeruginosa. ResearchGate. [Link]

  • Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Journal of Research in Pharmacy. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

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Efficacy comparison between 3-Bromopyrazine-2-sulfonamide and its chlorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Bromopyrazine-2-sulfonamide and its chlorinated analog, 3-Chloropyrazine-2-sulfonamide . It is designed for researchers selecting the optimal pyrazine scaffold for medicinal chemistry or synthetic applications.

Executive Summary

In drug discovery, the choice between a chlorinated and brominated pyrazine scaffold is rarely arbitrary. While 3-Chloropyrazine-2-sulfonamide offers cost-efficiency and stability for scale-up, This compound is the superior candidate for complex diversification. The bromine atom serves as a more labile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and offers distinct kinetic profiles in nucleophilic aromatic substitution (


).

Key Recommendation:

  • Select the Chloro- analog for final-stage screening compounds where metabolic stability is prioritized, or for standard

    
     derivatization with strong nucleophiles.
    
  • Select the Bromo- analog as a versatile intermediate for library generation via transition-metal catalysis or when substituting with weak nucleophiles.

Physicochemical & Reactivity Profile

The following data consolidates experimental trends and computed properties for the 3-halo-2-sulfonamide scaffold.

Feature3-Chloropyrazine-2-sulfonamideThis compound
Molecular Weight ~193.6 g/mol ~238.1 g/mol
C-X Bond Length ~1.74 Å (Stronger)~1.89 Å (Weaker)
C-X Bond Energy ~95 kcal/mol~68 kcal/mol

Reactivity
Moderate; requires elevated temp or strong nucleophiles.High; kinetically favored with weak nucleophiles due to better leaving group ability in non-rate-limiting Meisenheimer formation.
Pd-Catalysis Utility Low; oxidative addition is sluggish. Requires specialized ligands (e.g., Buchwald precatalysts).High; facile oxidative addition. Ideal for Suzuki/Stille couplings.[1]
Lipophilicity (cLogP) ~0.3~0.5 (Slightly higher)
Metabolic Stability High; Cl is often bioisosteric to methyl but metabolically inert.Moderate; C-Br bond can be a liability for oxidative metabolism.

Synthetic Pathways & Mechanisms

Synthesis of the Core Scaffold

The synthesis of these sulfonamides typically proceeds via the oxidative chlorination of the corresponding thiol or the diazotization of the amine, followed by amination.

Graphviz Diagram: General Synthesis Workflow

Synthesis Start 3-Halo-2-aminopyrazine (X = Cl, Br) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, HCl/HBr < 5°C Sulfonyl 3-Halo-pyrazine-2- sulfonyl chloride Diazo->Sulfonyl SO2, CuCl2 (Meerwein Sulfonylation) Final 3-Halo-pyrazine-2- sulfonamide Sulfonyl->Final NH3 (aq) or NH4OH, 0°C

Figure 1: General synthetic route for 3-halopyrazine-2-sulfonamides via Meerwein sulfonylation.

Divergent Reactivity: vs. Cross-Coupling

The core difference lies in how the halogen behaves under attack.

  • Chloro- Analog (

    
    ):  The electronegative chlorine stabilizes the Meisenheimer intermediate effectively, making it suitable for displacement by amines (e.g., benzylamines) to form 3-amino derivatives.
    
  • Bromo- Analog (Coupling): The weaker C-Br bond allows for facile insertion of Pd(0), enabling the attachment of carbon frameworks (aryl, alkyl) which is difficult with the chloro- analog.

Graphviz Diagram: Reactivity Divergence

Reactivity Center 3-Halopyrazine-2-sulfonamide SNAr_Prod 3-Amino-derivative (From Cl or Br) Center->SNAr_Prod S_NAr Mechanism Pd_Prod 3-Aryl/Alkyl-derivative (Preferred with Br) Center->Pd_Prod Suzuki Coupling SNAr_Cond Nucleophile (R-NH2) Base, Heat Pd_Cond Pd(0) Catalyst Boronic Acid (R-B(OH)2)

Figure 2: Divergent reaction pathways. The Bromo- analog accesses the red path (coupling) significantly more efficiently.

Biological Efficacy: Carbonic Anhydrase Inhibition (CAI)[2][3]

Both compounds contain the primary sulfonamide moiety (


), a classic zinc-binding group (ZBG) essential for inhibiting Carbonic Anhydrases (CAs).
Mechanism of Action

The sulfonamide nitrogen coordinates to the


 ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. The 3-halo substituent plays a critical secondary role:
  • Steric Fit: The halogen occupies a hydrophobic pocket near the active site.

  • Electronic Modulation: The electron-withdrawing nature of the pyrazine ring (enhanced by the halogen) lowers the

    
     of the sulfonamide amide proton (
    
    
    
    ), increasing its affinity for the zinc ion.

Comparative Data (Predicted/Analogous):

  • Potency: Both analogs are expected to be nanomolar inhibitors of hCA II (cytosolic) and hCA IX (tumor-associated).

  • Selectivity: The Bromo- analog , being bulkier, may offer enhanced selectivity for isoforms with larger hydrophobic pockets (e.g., hCA IX) compared to the smaller Chloro- analog.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the bromo- precursor for cross-coupling.

  • Diazotization: Dissolve 3-bromopyrazine-2-amine (10 mmol) in concentrated HCl (15 mL) at -5°C. Add

    
     (12 mmol) dropwise while maintaining temperature < 0°C. Stir for 30 min.
    
  • Sulfonylation: Prepare a mixture of

    
    -saturated acetic acid (20 mL) and 
    
    
    
    (2 mmol). Pour the diazonium solution into this mixture at 0°C. Allow to warm to room temperature (RT) until gas evolution ceases (~2 hrs).
  • Quenching: Pour onto ice-water. Extract the sulfonyl chloride with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Amidation: Redissolve the crude sulfonyl chloride in THF (10 mL). Add aqueous

    
     (28%, 5 mL) dropwise at 0°C. Stir for 1 hr.
    
  • Isolation: Acidify to pH 4 with 1M HCl. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Comparative Reactivity Assay

Use this to verify the reactivity difference with a model amine (e.g., benzylamine).

  • Setup: Prepare two vials.

    • Vial A: 3-Chloropyrazine-2-sulfonamide (0.5 mmol) + Benzylamine (1.0 mmol) +

      
       (1.0 mmol) in DMF (2 mL).
      
    • Vial B: this compound (0.5 mmol) + Benzylamine (1.0 mmol) +

      
       (1.0 mmol) in DMF (2 mL).
      
  • Reaction: Heat both vials to 80°C.

  • Monitoring: Sample every 30 mins for HPLC/TLC analysis.

  • Expected Result: Vial B (Bromo) will typically show faster conversion to the 3-(benzylamino) product due to the weaker C-Br bond, although the Chloro- analog is also competent.

References

  • Synthesis of Pyrazinamide Derivatives: Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: MDPI, 2017. URL:[Link]

  • Carbonic Anhydrase Inhibition: Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.[2] Source: NIH / PubMed, 2021. URL:[Link]

  • Nucleophilic Arom

    
    ) Trends: 
    Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (
    
    
    
    ). Source: Chemical Science (RSC), 2022. URL:[Link]
  • Sulfonamide Synthesis Methodology: Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives.[3] Source: Hilaris Publisher, 2016. URL:[Link]

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Safety Operating Guide

3-Bromopyrazine-2-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal of 3-Bromopyrazine-2-sulfonamide: A Technical Protocol

CAS Number: 2580210-60-0 Molecular Formula: C₄H₄BrN₃O₂S Molecular Weight: 238.06 g/mol [1]

Part 1: Emergency Overview & Hazard Identification

Core Directive: Treat this compound as a High-Priority Halogenated Organic .

While specific toxicological data for this exact R&D intermediate may be limited, its structural moieties—a pyrazine ring, a labile bromine atom, and a sulfonamide group—dictate its handling profile. You must apply the Precautionary Principle .

  • Primary Hazards:

    • Acute Toxicity (Predicted): Harmful if swallowed or inhaled (Category 4). The pyrazine moiety can exhibit nitrogen-based toxicity.

    • Skin/Eye Irritation: The sulfonamide group is a known sensitizer; the brominated ring can act as an alkylating-like irritant.

    • Environmental Hazard: Halogenated heteroaromatics are often persistent and toxic to aquatic life.

  • Reactivity Profile:

    • Incompatible with: Strong oxidizing agents (risk of exothermic reaction), strong acids (potential release of SO₂ or HBr gases), and strong bases (hydrolysis of the sulfonamide).

Part 2: Waste Characterization & Segregation Logic

The "Why" Behind the Protocol: Proper disposal is dictated by the presence of Bromine (Br) and Sulfur (S) .

  • Halogen Content: Standard incineration without flue gas scrubbing can generate hydrogen bromide (HBr) and potentially brominated dioxins. This waste must be flagged for Halogenated Incineration .

  • Sulfur Content: Combustion generates Sulfur Oxides (SOx). The disposal facility must utilize wet scrubbers.

Waste Stream Classification Table
Waste TypeClassificationEWC Code (EU) / RCRA (US)Disposal Container
Solid Waste Hazardous Organic Solid (Halogenated)16 05 08 * (Discarded organic chemicals)HDPE Drum / Yellow Bag (if double contained)
Liquid Mother Liquor Halogenated Solvent Waste07 01 03 * (Organic halogenated solvents)Glass or HDPE Carboy (Vented Cap)
Contaminated Sharps Hazardous Sharps18 01 03 Rigid Sharps Bin (Red/Yellow)
Aqueous Rinsate Aqueous Waste with Organics16 10 01 HDPE Carboy

Part 3: Step-by-Step Disposal Protocol

Phase 1: Collection and Segregation

Objective: Prevent cross-reactivity and ensure downstream compliance.

  • Solid Waste (Powder/Crystals):

    • Do not sweep dry dust. Use a HEPA vacuum or wet-wipe method to prevent aerosolization.

    • Place solids directly into a wide-mouth HDPE jar labeled "Solid Halogenated Organic Waste."

    • Critical: Do not mix with non-halogenated solids (e.g., simple sugars, cellulose) as this dilutes the calorific value and complicates incineration analysis.

  • Liquid Waste (Reaction Mixtures):

    • If dissolved in DMSO, DMF, or DCM: Segregate into Halogenated Solvent Waste .

    • pH Check: Ensure the waste solution is neutral (pH 6-8) before capping. If the reaction involved acid chlorides or strong bases, neutralize carefully in a fume hood prior to disposal to prevent pressure buildup in the drum.

Phase 2: Decontamination of Glassware

Objective: Remove trace sulfonamide residues to prevent cross-contamination.

  • Solubility Check: this compound is likely sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF).

  • The "Triple Rinse" Protocol:

    • Rinse 1: Small volume of Acetone or DMSO. Collect this into Halogenated Liquid Waste.

    • Rinse 2: Ethanol or Methanol. Collect into Halogenated Liquid Waste.

    • Rinse 3: Soap and Water.[2][3][4] This final rinse can often go to the aqueous waste stream, subject to local concentration limits (<1 ppm).

Phase 3: Final Disposal (Incineration)

The Only Acceptable Fate: High-Temperature Incineration.

  • Temperature: >1100°C.

  • Residence Time: >2 seconds.

  • Required Control: Rapid quenching to prevent de novo synthesis of brominated dioxins.

Part 4: Visualizing the Workflow

Figure 1: Laboratory Disposal Decision Tree

Caption: Logical flow for segregating this compound waste streams based on physical state and solvent composition.

DisposalWorkflow Start This compound Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline/Amorphous Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container: HDPE Jar Label: Solid Halogenated Organic Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Cl/Br/F NonHalogenatedSolvent Polar Aprotic (DMSO, DMF, MeOH) SolventCheck->NonHalogenatedSolvent No Halogens in Solvent HaloBin Container: Carboy A Label: Halogenated Solvents HalogenatedSolvent->HaloBin NonHaloBin Container: Carboy B Label: Non-Halogenated Solvents (Trace Halogen Warning) NonHalogenatedSolvent->NonHaloBin Incineration DESTINATION: High-Temp Incineration (w/ Scrubber) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Part 5: Spill Response Protocol

Immediate Action Required:

  • Evacuate & Ventilate: If powder is aerosolized, clear the area.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and P95/P100 respirator if dust is visible.

  • Neutralization:

    • Cover spill with a wet absorbent pad (dampened with acetone or ethanol) to suppress dust.

    • Do not use dry brushing.

  • Verification: Wipe the surface with a white chemically resistant wipe; if yellow/off-white residue persists, repeat cleaning.

References

  • Sigma-Aldrich . (2024).[5] this compound Product Detail & CAS Listing. Sigma-Aldrich.[5][6] Link(Note: Representative link for structure verification).

  • European Commission . (2014). Guidance on the classification of waste (EWC Codes). Official Journal of the European Union. Link

  • National Institutes of Health (NIH) . (2023). PubChem Compound Summary: Bromopyrazine derivatives. PubChem. Link

  • American Chemical Society (ACS) . (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. Link

Sources

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